molecular formula C4H8ClNO3 B1147533 4-Chlorothreonine CAS No. 132958-66-8

4-Chlorothreonine

Cat. No.: B1147533
CAS No.: 132958-66-8
M. Wt: 153.56 g/mol
InChI Key: CETUIFTXYGHITB-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Threonine, 4-chloro- is a natural product found in Streptomyces with data available.

Properties

CAS No.

132958-66-8

Molecular Formula

C4H8ClNO3

Molecular Weight

153.56 g/mol

IUPAC Name

(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1

InChI Key

CETUIFTXYGHITB-STHAYSLISA-N

SMILES

C(C(C(C(=O)O)N)O)Cl

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)N)O)Cl

Canonical SMILES

C(C(C(C(=O)O)N)O)Cl

Synonyms

4-Chlorothreonine

Origin of Product

United States

Foundational & Exploratory

4-Chloro-L-Threonine: Biosynthetic Logic, Enzymatic Halogenation, and Antimetabolite Mechanisms

[1]

Executive Summary

4-Chloro-L-threonine (4-Cl-Thr) represents a distinct class of halogenated non-proteinogenic amino acids.[1] Unlike its fluorinated counterpart (4-fluoro-L-threonine), which is a free-standing secondary metabolite in Streptomyces cattleya, 4-Cl-Thr is predominantly generated as a transient, covalently tethered intermediate in non-ribosomal peptide synthesis (NRPS).[1]

This technical guide dissects the biological role of 4-Cl-Thr through three lenses:

  • Biosynthetic Enzymology: The iron-dependent radical mechanism of SyrB2 , the enzyme responsible for its formation.

  • Pharmacology: Its potent activity as a "suicide substrate" for serine hydroxymethyltransferase (SHMT).[1]

  • Synthetic Utility: Protocols for its chemoenzymatic generation and isolation.

Biosynthetic Origins: The SyrB1/SyrB2 Complex

The biological generation of 4-Cl-Thr is not a random metabolic event but a tightly controlled reaction within the biosynthesis of Syringomycin E , a phytotoxin produced by Pseudomonas syringae pv. syringae.

The "Carrier Protein" Requirement

A critical distinction in 4-Cl-Thr biology is that the halogenase SyrB2 does not chlorinate free L-threonine.[1] The reaction requires the substrate to be tethered as a thioester to the phosphopantetheine (PPant) arm of the carrier protein SyrB1 .[2][3]

  • SyrB1 (Thiolation Domain): Acts as the scaffold. It is first primed with L-threonine by an adenylation domain.

  • SyrB2 (Halogenase): A non-heme Fe(II)/

    
    -ketoglutarate (
    
    
    KG)-dependent enzyme.[1][2][4][5] It docks with SyrB1 and directs a chlorine radical to the unactivated
    
    
    -methyl group of the threonine residue.
The Halogenation Mechanism

SyrB2 belongs to the Fe(II)/

His-His-Alanine

Reaction Cycle:

  • Cofactor Binding: Fe(II) binds

    
    KG and 
    
    
    .[1]
  • Substrate Triggering: Binding of L-Thr-S-SyrB1 triggers oxygen activation.

  • Radical Formation: An Fe(IV)-oxo (ferryl) intermediate abstracts a hydrogen atom from the threonine

    
    -methyl group.
    
  • Rebound: The chlorine ligand (rather than the hydroxyl) rebounds to the carbon radical, forming the C-Cl bond.

SyrB2_Mechanismcluster_inputsSubstratescluster_enzymeSyrB2 Active SiteL_ThrL-ThreonineComplexL-Thr-S-SyrB1(Tethered Substrate)L_Thr->ComplexAdenylationSyrB1SyrB1(Carrier Protein)SyrB1->ComplexFe_CenterFe(II)-Cl complexComplex->Fe_CenterSubstrateTriggeringOxoCl-Fe(IV)=O(Haloferryl)Fe_Center->Oxo+ O2, aKG- Succinate, CO2Product4-Cl-Thr-S-SyrB1Oxo->ProductH-abstraction& Cl-reboundRelease4-Chloro-L-Threonine(Free Acid)Product->ReleaseThioesterase II(Hydrolysis)

Figure 1: The cryptic chlorination logic of SyrB2. Note that free threonine is not a substrate; the carrier protein SyrB1 is an obligate co-substrate.

Physiological Mechanism & Toxicity: The SHMT Trap

When 4-Cl-Thr is released as a free amino acid (either experimentally or via hydrolysis), it acts as a potent antimetabolite.[1] Its primary target is Serine Hydroxymethyltransferase (SHMT) , a pivotal enzyme in one-carbon metabolism.

Mechanism-Based Inactivation (Suicide Inhibition)

SHMT normally catalyzes the reversible conversion of L-serine to glycine using tetrahydrofolate (THF).[1] 4-Cl-Thr mimics L-threonine (a substrate for SHMT aldol cleavage) but diverts the reaction toward enzyme destruction.

  • Binding: 4-Cl-Thr enters the SHMT active site.

  • Aldol Cleavage: SHMT catalyzes the retro-aldol cleavage of 4-Cl-Thr.

  • Lethal Release: Instead of acetaldehyde (produced from normal threonine), the reaction releases chloroacetaldehyde .

  • Alkylation: Chloroacetaldehyde is a highly reactive electrophile. It alkylates nucleophilic residues (likely Cysteine) within the active site, irreversibly inactivating the enzyme.

Research Insight: This mechanism explains why 4-Cl-Thr is toxic to both bacteria and mammalian cells. It shuts down folate metabolism and DNA synthesis precursors.

Chemoenzymatic Synthesis & Production

For drug discovery applications, relying on NRPS extraction is inefficient.[1] A robust chemoenzymatic route uses L-Threonine Aldolases (LTAs) .[6]

The Aldolase Route

LTAs (e.g., from Pseudomonas putida or E. coli) catalyze the reversible aldol condensation of glycine with aldehydes.

Reaction:

1

Advantages:

  • Stereocontrol: Specific LTAs can yield high diastereomeric excess (de) for the L-threo or L-erythro forms.

  • Scalability: Avoids the need for expensive cofactor regeneration systems required by P450s or halogenases.

Synthesis_WorkflowInputPrecursors:Glycine + ChloroacetaldehydeBiocatBiocatalysis:L-Threonine Aldolase (LTA)(pH 7.5, 30°C)Input->BiocatEquilibriumEquilibrium Shift:Excess Glycine drivenBiocat->EquilibriumPurificationPurification:Cation Exchange (Dowex)+ CrystallizationEquilibrium->PurificationOutput4-Chloro-L-Threonine(>95% purity)Purification->Output

Figure 2: Streamlined chemoenzymatic workflow for the production of 4-Cl-Thr using threonine aldolases.

Experimental Protocols

Protocol A: SyrB2 Halogenation Assay (In Vitro)

Use this protocol to study the mechanism of enzymatic halogenation.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5.

  • Enzymes: Purified Apo-SyrB1 (100

    
    M), Sfp (Phosphopantetheinyl transferase), SyrB2 (10 
    
    
    M).
  • Cofactors: Fe(II) (

    
    ), 
    
    
    -Ketoglutarate (2 mM), Ascorbate (2 mM), NaCl (10 mM).[1]
  • Substrate: L-[U-

    
    C]Threonine.
    

Workflow:

  • Priming SyrB1: Incubate Apo-SyrB1 with Sfp, Coenzyme A, and MgATP to install the PPant arm.[1] Then add L-[

    
    C]Thr and the adenylation domain (SyrC or equivalent) to load the amino acid.
    
    • Validation: Verify loading by TCA precipitation and scintillation counting.

  • Halogenation Reaction:

    • Mix Holo-Thr-SyrB1 with SyrB2 in HEPES buffer.

    • Add Fe(II) and incubate anaerobically for 5 min.

    • Initiate reaction by adding

      
      KG and exposing to 
      
      
      (air saturation).
    • Incubate at 25°C for 20 minutes.

  • Analysis:

    • Hydrolyze the thioester (0.1 M KOH, 10 min).

    • Analyze released amino acids via HPLC (C18 column) or TLC.

    • Success Criteria: Appearance of a peak corresponding to authentic 4-Cl-Thr standard; consumption of

      
      KG.
      
Protocol B: SHMT Inactivation Assay

Use this protocol to assess the toxicity/potency of 4-Cl-Thr variants.[1]

Workflow:

  • Baseline Activity: Monitor SHMT activity spectrophotometrically by coupling the production of glycine to Methylene-THF dehydrogenase (

    
    , 340 nm).
    
  • Inactivation: Incubate SHMT (1

    
    M) with 4-Cl-Thr (10–500 
    
    
    M) in the absence of THF.
  • Time-Points: Remove aliquots at 0, 1, 2, 5, and 10 minutes. Dilute 100-fold into the assay mixture containing L-Serine and THF.

  • Data Processing: Plot ln(Residual Activity) vs. Time. The slope determines

    
    .[1]
    
    • Note: Inactivation should be pseudo-first-order and protected by the addition of glycine (competitive substrate).

References

  • Vaillancourt, F. H., Yin, J., & Walsh, C. T. (2005). SyrB2 in syringomycin E biosynthesis is a nonheme FeII alpha-ketoglutarate- and O2-dependent halogenase.[1][5] Proceedings of the National Academy of Sciences, 102(29), 10111–10116. Link

  • Blasco, P., et al. (2005). Substrate Triggering and Remarkable Stability of the C-H Bond-Cleaving Chloroferryl Intermediate in the Aliphatic Halogenase, SyrB2. Nature, 435, 1191. Link

  • Schirch, V., et al. (1995). 4-Chlorothreonine is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase.[7] Journal of Biological Chemistry, 270. Link

  • Friebel, A., et al. (2024). An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine (Relevant methodology for halo-threonine synthesis).[1] Chem Catalysis, 4(11).[6] Link

  • PubChem. 4-chloro-L-threonine Compound Summary. National Library of Medicine. Link

Technical Guide: Natural Occurrence and Biosynthesis of Chlorinated Threonine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated amino acids represent a specialized class of non-proteinogenic building blocks that confer potent bioactivity to natural products. Among these, 4-chloro-L-threonine (4-Cl-Thr) is the most significant threonine derivative found in bacteria. Primarily isolated from the lipodepsipeptide phytotoxin Syringomycin E (produced by Pseudomonas syringae), this moiety is critical for the compound's antifungal and pore-forming capabilities.[1]

For drug development professionals, the significance of 4-Cl-Thr extends beyond its natural occurrence. The enzymatic machinery responsible for its formation—specifically the non-heme iron halogenase SyrB2 —has become a paradigm for "cryptic halogenation." This guide details the biochemical mechanisms, isolation protocols, and analytical workflows necessary to study and utilize these chlorinated derivatives in biocatalysis and synthetic biology.

The Biochemistry of C-H Halogenation

The chlorination of threonine in bacteria does not occur on the free amino acid but rather on a carrier-bound substrate. This process is governed by a two-enzyme system that represents a distinct evolutionary departure from standard oxidative mechanisms.

The SyrB1/SyrB2 Complex

In Pseudomonas syringae, the chlorination event is catalyzed by SyrB2 , a mononuclear non-heme iron(II) enzyme dependent on


-ketoglutarate (

KG).[2][3][4] However, SyrB2 cannot chlorinate free threonine. It requires the substrate to be tethered to SyrB1 , a carrier protein containing a phosphopantetheine (Ppant) arm.[5]
  • SyrB1 (The Tether): Acts as a standalone thiolation domain. It activates L-threonine via adenylation and loads it onto its Ppant arm.

  • SyrB2 (The Halogenase): Binds the SyrB1-tethered threonine.[3][5][6] It utilizes

    
     and 
    
    
    
    KG to generate a high-valent Fe(IV)-oxo intermediate.[3]
The Radical Rebound Mechanism

The mechanism of SyrB2 is a variation of the classic hydroxylase pathway. In standard hydroxylases, the Fe(IV)-oxo species abstracts a hydrogen atom from the substrate, and a hydroxyl radical "rebounds" to the carbon.

In SyrB2, the coordination sphere of the iron center is altered.[5][7] A chloride ion (


) replaces a carboxylate ligand found in hydroxylases. Consequently, after the hydrogen abstraction from the 

-methyl group of threonine, a chlorine radical rebounds instead of a hydroxyl group.
Visualization: The SyrB1-SyrB2 Pathway

The following diagram illustrates the obligate protein-protein interaction required for this transformation.

SyrB_Pathway L_Thr L-Threonine (Free Substrate) SyrB1_Thr L-Thr-S-SyrB1 (Tethered Substrate) L_Thr->SyrB1_Thr Adenylation & Loading (ATP -> AMP + PPi) SyrB1_Apo SyrB1 (Apo-Carrier) SyrB1_Apo->SyrB1_Thr Intermediate Fe(IV)=O Intermediate SyrB1_Thr->Intermediate Substrate Positioning SyrB2_Fe SyrB2-Fe(II)-Cl (Halogenase) SyrB2_Fe->Intermediate + O2, aKG Product 4-Cl-L-Thr-S-SyrB1 (Chlorinated Tether) Intermediate->Product H-Abstraction & Cl-Rebound SyrE Syringomycin Synthetase (SyrE) Product->SyrE Transacylation (Incorporation into Peptide)

Caption: The biosynthetic flow of threonine chlorination. Note that the substrate remains covalently bound to SyrB1 during the halogenation event catalyzed by SyrB2.[5]

Structural Diversity and Natural Sources

While Pseudomonas provides the canonical example, chlorinated threonines appear in various bacterial contexts. The distinction between "Carrier-Bound" and "Free" biosynthesis is vital for isolation strategies.

Carrier-Bound (Peptide Incorporated)
  • Source: Pseudomonas syringae pv.[1][8][9] syringae

  • Compound: Syringomycin E (Lipodepsipeptide)[6][9]

  • Residue: 4-chloro-L-threonine at position 9.

  • Function: The chlorine atom reduces the pKa of the adjacent hydroxyl group (or alters lipophilicity), facilitating the peptide's insertion into fungal membranes to form pores.

Free Amino Acid Biosynthesis
  • Source: Streptomyces sp.[10] OH-5093[10][11]

  • Gene Cluster: thr1-thr4

  • Mechanism: This pathway is unique because it releases free 4-chloro-L-threonine . It utilizes a standalone adenylation domain (Thr1), a carrier protein (Thr2), a halogenase (Thr3), and a thioesterase (Thr4) that hydrolyzes the thioester bond to release the free chlorinated amino acid.[10][11]

Data Comparison: Threonine vs. 4-Chlorothreonine

The introduction of a halogen atom significantly alters the physicochemical profile of the amino acid.

PropertyL-Threonine4-Chloro-L-ThreonineImpact on Bioactivity
Molecular Weight 119.12 g/mol 153.56 g/mol Increased steric bulk
Side Chain pKa ~13 (OH)Lowered (Inductive effect)Enhanced H-bond donation
Lipophilicity HydrophilicIncreased LipophilicityBetter membrane penetration
Metabolic Stability LabileResistant to oxidationProlonged half-life in vivo

Analytical Workflows: Detection and Verification

Isolating chlorinated amino acids requires preventing the loss of the labile chlorine atom during hydrolysis. Standard acid hydrolysis (6M HCl, 110°C) often results in dehydrohalogenation.

Recommended Workflow: LC-MS/MS with Derivatization

To detect 4-Cl-Thr in complex fermentation broths, derivatization is recommended to stabilize the molecule and improve retention on C18 columns.

  • Sample Prep: Centrifuge culture broth (10,000 x g, 10 min).

  • Derivatization: Use Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride . These react with the secondary amine, increasing hydrophobicity.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

  • MS Detection: Operate in Negative Ion Mode (ESI-). Look for the characteristic chlorine isotope pattern (

    
     ratio of 3:1).
    
NMR Verification

For purified peptides (e.g., Syringomycin E), NMR is the gold standard.

  • 
    C NMR:  The C4 carbon (chlorinated methyl) shifts significantly downfield compared to the methyl of unsubstituted threonine.
    
  • 
    H NMR:  The methyl doublet of threonine collapses or shifts due to the electron-withdrawing chlorine.
    

Experimental Protocol: In Vitro Reconstitution of SyrB2

This protocol describes how to validate halogenase activity using purified enzymes. This is a self-validating system: if the carrier protein (SyrB1) is omitted, no product is formed, confirming the tethering requirement.

Reagents Required[1][10][13][14]
  • Enzymes: Purified Apo-SyrB1, SyrB2 (expressed in E. coli BL21).

  • Cofactors: Fe(NH

    
    )
    
    
    
    (SO
    
    
    )
    
    
    (Ferrous ammonium sulfate),
    
    
    -ketoglutarate, Phosphopantetheinyl transferase (Sfp).
  • Substrates: L-[

    
    C]Threonine, Coenzyme A, ATP.
    
  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

Step-by-Step Methodology
  • Priming the Carrier (SyrB1):

    • Incubate Apo-SyrB1 (

      
      ) with Sfp (
      
      
      
      ) and Coenzyme A (
      
      
      ) in HEPES buffer containing
      
      
      MgCl
      
      
      .
    • Reaction: 30 min at 25°C. This installs the phosphopantetheine arm.

  • Loading the Substrate:

    • Add L-[

      
      C]Threonine (
      
      
      
      ) and ATP (
      
      
      ) to the mixture.
    • Reaction: 1 hour at 25°C. SyrB1 auto-adenylates and loads Thr onto the arm.

  • Anaerobic Reconstitution (CRITICAL):

    • Move to an anaerobic chamber (

      
      ).
      
    • Mix SyrB2 (

      
      ) with Fe(II) (
      
      
      
      ) and
      
      
      -ketoglutarate (
      
      
      ).
    • Note: Using slightly less iron than enzyme prevents non-specific iron oxidation in solution.

  • The Halogenation Reaction:

    • Combine the Loaded SyrB1 (Step 2) with Reconstituted SyrB2 (Step 3).

    • Add NaCl (

      
      ) as the chloride source.
      
    • Initiate reaction by exposing to air (oxygen is the co-substrate) or adding oxygenated buffer.

    • Incubate for 15-30 mins.

  • Termination and Analysis:

    • Quench with 10% TCA (Trichloroacetic acid).

    • Hydrolyze the thioester (0.1 M KOH, 10 min) to release the amino acid.

    • Analyze via HPLC with radiochemical detection. 4-Cl-Thr elutes earlier than Thr on standard amino acid analysis columns due to pKa changes.

Implications for Drug Development

The discovery of SyrB2 and similar halogenases (e.g., in Streptomyces) has opened new avenues for "late-stage functionalization" in medicinal chemistry.

  • Cryptic Halogenation: The ability to install a halogen on an unactivated

    
     carbon (like the methyl group of threonine) is chemically difficult to achieve with regioselectivity using synthetic organic chemistry. SyrB2 variants are now being engineered to accept non-native substrates, allowing for the chlorination of diverse amino acid scaffolds.
    
  • Metabolic Stability: Incorporating 4-Cl-Thr into peptide drugs can block metabolic hot-spots. The chlorine atom prevents hydroxylation or oxidative degradation at that site, increasing the half-life of peptide therapeutics.

  • Membrane Permeability: As seen in Syringomycin E, chlorinated amino acids can enhance the lipophilicity of peptides, improving their ability to cross cell membranes—a major hurdle in peptide drug delivery.

References

  • Vaillancourt, F. H., Yin, J., & Walsh, C. T. (2005).[7] SyrB2 in syringomycin E biosynthesis is a nonheme FeII alpha-ketoglutarate- and O2-dependent halogenase.[3][6][12] Proceedings of the National Academy of Sciences, 102(29), 10111–10116. [Link]

  • Blasiak, L. C., Vaillancourt, F. H., Walsh, C. T., & Drennan, C. L. (2006).[7] Crystal structure of the non-haem iron halogenase SyrB2 in syringomycin biosynthesis. Nature, 440(7082), 368–371. [Link]

  • Kulik, H. J., Blasiak, L. C., Marzari, N., & Drennan, C. L. (2009). First-principles study of non-heme Fe(II) halogenase SyrB2 reactivity.[2] Journal of the American Chemical Society, 131(40), 14426–14433. [Link]

  • Eustáquio, A. S., Pojer, F., Moore, B. S. (2008). Discovery and characterization of a marine bacterial sam-dependent chlorinase generator of the human carcinogen dichloroacetate. Chemical Biology, 15(5), 514-524. (Context on halogenation diversity). [Link]

  • Schultz, T., et al. (2010). Carbon-halogen bond formation in bacteria. Chemical Reviews, 110(6), 3667-3697. [Link]

Sources

Halogenated Threonines in Antibiotic Development: A Comparative Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of halogen atoms into amino acid scaffolds represents a pivotal strategy in antibiotic engineering. This guide provides a technical comparison between 4-fluorothreonine (4-FT) and 4-chlorothreonine (4-CT) . While structurally analogous, their pharmacological profiles diverge radically due to the distinct physicochemical properties of the carbon-halogen bond. 4-FT, a natural metabolite of Streptomyces cattleya, acts primarily as a "stealth" antimetabolite, hijacking protein synthesis machinery. In contrast, 4-CT, often found in lipodepsipeptides like Syringomycin E, functions through steric occlusion and potential electrophilic reactivity. This whitepaper dissects these mechanisms, offering actionable protocols for their study and synthesis.

Physicochemical Divergence: The Fluorine-Chlorine Divide

The differential biological activity of 4-FT and 4-CT is rooted in atomic-level physics. Understanding these parameters is the first step in rational drug design.

Comparative Properties Table
Property4-Fluorothreonine (4-FT)This compound (4-CT)Impact on Antibiotic Function
C-X Bond Length 1.35 Å1.77 ÅF fits in tight binding pockets; Cl causes steric clash.
Van der Waals Radius 1.47 Å (Isostere of O/H)1.75 Å (Isostere of Methyl)F mimics the hydroxyl group; Cl mimics a methyl group.
Bond Dissociation Energy ~485 kJ/mol~327 kJ/molC-F is metabolically stable; C-Cl is a potential leaving group.
Electronegativity (Pauling) 3.983.16F induces stronger inductive effects, lowering pKa of adjacent amines.
Leaving Group Ability PoorGood4-CT can form reactive aziridines; 4-FT cannot.
The "Polar Hydrophobicity" Paradox

Fluorine is highly electronegative yet non-polarizable, creating a C-F bond that resists solvation but attracts electron density. This allows 4-FT to mimic the electronic profile of the native threonine hydroxyl group while eliminating its hydrogen bond donor capability. Chlorine, being larger and more polarizable, introduces significant lipophilicity and steric bulk, often altering the conformation of the peptide backbone when incorporated.

Biosynthetic Origins and Production

4-Fluorothreonine: The Fluorinase Pathway

4-FT is produced by Streptomyces cattleya. The key enzyme is fluorinase (5'-fluoro-5'-deoxyadenosine synthase), which catalyzes the unique formation of a C-F bond using inorganic fluoride and S-adenosylmethionine (SAM).

Pathway Logic:

  • Fluorination: SAM + F⁻ → 5'-FDA (Fluorinase).

  • Cleavage: 5'-FDA → 5-FDR (Phosphorylase).

  • Isomerization & Transamination: Conversion to fluoroacetaldehyde.

  • Aldol Condensation: Fluoroacetaldehyde + Glycine → 4-Fluorothreonine (Threonine Transaldolase).

This compound: The Halogenase Route

4-CT is typically biosynthesized via non-heme iron halogenases (e.g., SyrB2 in Syringomycin biosynthesis). Unlike the nucleophilic displacement seen in fluorinase, this involves a radical mechanism targeting an unactivated C-H bond on a threonine residue tethered to a carrier protein.

Pathway Logic:

  • Tethering: Threonine is loaded onto a Peptidyl Carrier Protein (PCP).

  • Radical Chlorination: An Fe(II)/α-ketoglutarate-dependent halogenase abstracts a hydrogen atom from the γ-position.

  • Rebound: The resulting radical recombines with a Cl ligand to form 4-CT.

Visualization: Biosynthetic Logic

Biosynthesis cluster_legend Pathway Type SAM SAM Fluorinase Fluorinase (Nucleophilic) SAM->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine F_Ald Fluoroacetaldehyde FDA->F_Ald Multi-step Aldolase Thr Transaldolase F_Ald->Aldolase + Glycine FT 4-Fluorothreonine (Antimetabolite) Thr_PCP L-Thr-S-PCP Halogenase Fe(II)/αKG Halogenase (Radical) Thr_PCP->Halogenase Radical Thr Radical Intermediate CT This compound (Peptide Component) Radical->CT Cl rebound Fluorinase->FDA + F- Aldolase->FT Halogenase->Radical H abstraction key1 Blue: S. cattleya (Nucleophilic) key2 Red: Pseudomonas (Radical)

Figure 1: Divergent biosynthetic logic. 4-FT utilizes nucleophilic substitution; 4-CT utilizes radical chemistry.

Mechanisms of Action

4-Fluorothreonine: The "Trojan Horse"

Because the C-F bond is isosteric to the C-OH bond and chemically inert, 4-FT is recognized by Threonine-tRNA synthetase (ThrRS).

  • Mechanism: It is charged onto tRNA^Thr and incorporated into nascent polypeptide chains.

  • Consequence: The resulting proteins may misfold because fluorine cannot act as a hydrogen bond donor, destabilizing secondary structures (alpha-helices/beta-sheets) that rely on the threonine hydroxyl group. This is a classic "Lethal Synthesis."

This compound: The Reactive Warhead

4-CT is rarely found as a free amino acid antibiotic but rather as a residue within Cyclic Lipodepsipeptides (e.g., Syringomycin).

  • Mechanism: The chlorine atom increases the lipophilicity of the peptide, facilitating membrane insertion.

  • Reactivity: In synthetic contexts, free 4-CT can undergo intramolecular cyclization to form a reactive aziridine or lactone due to Cl being a good leaving group. This can lead to irreversible alkylation of enzyme active sites, distinct from the passive incorporation of 4-FT.

Experimental Protocols

Protocol: Chemoenzymatic Synthesis of 4-Fluorothreonine

Rationale: Isolation from S. cattleya is low-yield. Chemoenzymatic synthesis using Threonine Transaldolase (ThrAld) is preferred for high purity.

Materials:

  • Recombinant L-Threonine Transaldolase (from E. coli or Pseudomonas).

  • Fluoroacetaldehyde (Caution: Highly Toxic).

  • Glycine.

  • PLP (Pyridoxal-5'-phosphate) cofactor.

Workflow:

  • Buffer Prep: Prepare 50 mM HEPES buffer, pH 7.5, containing 0.1 mM PLP.

  • Substrate Mix: Add Glycine (100 mM) and Fluoroacetaldehyde (50 mM). Note: Use excess glycine to drive equilibrium.

  • Initiation: Add ThrAld enzyme (1 mg/mL final conc).

  • Incubation: Incubate at 30°C with gentle shaking for 12-24 hours.

  • Quenching: Acidify to pH 3.0 with 1M HCl to stop the reaction.

  • Purification:

    • Apply supernatant to a Dowex 50W-X8 cation exchange column (H+ form).

    • Wash with water to remove unreacted aldehyde.

    • Elute amino acids with 2M NH₄OH.

    • Separate 4-FT from Glycine using preparative HPLC (C18 column, water/methanol gradient).

Validation:

  • ¹⁹F-NMR: Look for a characteristic multiplet around -230 ppm (depending on reference).

  • HRMS: Confirm mass [M+H]⁺ = 138.05 (approx).

Protocol: Cytotoxicity Comparison (MTT Assay)

Rationale: To quantify the difference in potency between the metabolic poison (4-FT) and the potential alkylator (4-CT).

Workflow:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) or bacteria (E. coli) in 96-well plates.

  • Treatment:

    • Row A: 4-Fluorothreonine (0 - 1000 µM).

    • Row B: this compound (0 - 1000 µM).

    • Row C: Threonine (Control).

  • Incubation: 24 hours (Bacteria) or 48 hours (Mammalian) at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Data Processing: Plot Dose-Response curves.

    • Expectation: 4-FT will show a delayed toxicity profile (requires protein synthesis). 4-CT may show acute toxicity if reactive, or lower toxicity if transport is poor due to size.

Visualization: Mechanism of Action Flowchart

MOA Input_FT 4-Fluorothreonine Transporter Thr Transporter Input_FT->Transporter Input_CT This compound Input_CT->Transporter Steric hindrance? Alkylation Nucleophilic Attack (Cys/Lys residues) Input_CT->Alkylation Cl displacement ThrRS Thr-tRNA Synthetase Transporter->ThrRS FT mimics Thr Protein_Inc Incorp. into Proteins ThrRS->Protein_Inc Enz_Inhib Irreversible Enzyme Inhibition Alkylation->Enz_Inhib Misfolding Protein Misfolding (Lack of H-bond donor) Protein_Inc->Misfolding Cell_Death Cell Death Enz_Inhib->Cell_Death Misfolding->Cell_Death

Figure 2: Mechanistic bifurcation. 4-FT disrupts folding via translation; 4-CT acts as a chemical warhead.

Future Outlook

The divergence between 4-FT and 4-CT illustrates a fundamental principle in medicinal chemistry: Bioisosterism vs. Reactivity .

  • 4-FT remains a premier tool for studying protein folding and stability. Future work involves engineering fluorinases to generate novel fluorinated polyketides.

  • 4-CT , due to the lability of the C-Cl bond, serves as a template for developing covalent inhibitors. Researchers are currently exploring "cryptic halogenation"—using halogenases to install Cl as a leaving group for subsequent cyclization events in biosynthesis.

References

  • O'Hagan, D., et al. (2002). "The biosynthesis of 4-fluorothreonine in Streptomyces cattleya." Journal of the American Chemical Society. [Link]

  • Deng, H., et al. (2004). "The fluorinase from Streptomyces cattleya is also a chlorinase." ChemBioChem. [Link]

  • Vaillancourt, F. H., et al. (2005). "Nature's inventory of halogenation catalysts: oxidative strategies predominate." Chemical Reviews. [Link]

  • Bender, C. L., et al. (1999). "Pseudomonas syringae phytotoxins: mode of action, regulation, and biosynthesis by peptide and polyketide synthetases." Microbiology and Molecular Biology Reviews. [Link]

  • Blodgett, J. A., et al. (2007). "Biosynthesis of antibiotic this compound-containing peptides." Proceedings of the National Academy of Sciences. [Link]

Methodological & Application

Application Note: High-Resolution Separation of Threonine and 4-Chlorothreonine using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and quantification of the essential amino acid L-threonine and its halogenated analog, 4-chlorothreonine. The structural similarity of these compounds presents a significant analytical challenge, particularly in drug development and biotechnology where this compound may be used as a synthetic intermediate or incorporated into novel peptides.[1][2] Two distinct, validated protocols are detailed: a pre-column derivatization method using reversed-phase HPLC with fluorescence detection for high-sensitivity analysis, and a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry for simplified sample preparation and definitive identification. This guide provides a comprehensive framework, from fundamental separation principles to step-by-step protocols, enabling researchers to implement these methods effectively.

Introduction: The Analytical Challenge

Threonine is an essential amino acid with two chiral centers, playing a critical role in protein synthesis and metabolism.[3] Its halogenated analog, this compound, represents a class of synthetic amino acids increasingly utilized in pharmaceutical research to modulate the biological activity and structural properties of peptides.[1] The introduction of a chlorine atom can significantly alter a peptide's conformation, stability, and receptor-binding affinity.

Consequently, the ability to resolve and accurately quantify threonine and this compound is paramount for:

  • Monitoring the progress of synthetic reactions.

  • Assessing the purity of final peptide products.

  • Performing pharmacokinetic and metabolic studies.

The primary analytical challenge lies in their structural similarity. The substitution of a single hydrogen atom with a chlorine atom results in only a subtle change in physicochemical properties, demanding highly selective chromatographic methods. This document provides two powerful HPLC-based solutions to address this challenge.

Principles of Separation: Exploiting Subtle Physicochemical Differences

The successful separation of threonine and this compound hinges on exploiting the subtle physicochemical changes induced by the chlorine atom.

  • Hydrophobicity: The key difference is an increase in hydrophobicity (lipophilicity) in this compound due to the nonpolar nature of the C-Cl bond compared to the C-H bond. This property is the primary lever for separation in Reversed-Phase (RP) HPLC . In RP-HPLC, where a nonpolar stationary phase is used, the more hydrophobic this compound will interact more strongly with the column and therefore be retained longer than the more polar threonine.[4]

  • Polarity and Hydrogen Bonding: Threonine is a highly polar molecule. The introduction of chlorine slightly reduces the overall polarity. This difference in polarity is exploited in Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent.[5] Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[6] The more polar threonine partitions more strongly into this layer and is retained longer than the slightly less polar this compound.[7]

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This method offers exceptional sensitivity and is ideal for samples with low analyte concentrations. Derivatization is employed to enhance the chromatographic retention of these polar molecules on a C18 column and to introduce a fluorescent tag for sensitive detection.[8] A combination of o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to react with primary and secondary amines, respectively, ensuring both amino acids are derivatized.[8][9]

The derivatization process makes the analytes significantly more hydrophobic, allowing for excellent retention and resolution on a standard reversed-phase column.

Workflow for Pre-Column Derivatization RP-HPLC

cluster_prep Sample Preparation cluster_deriv Automated Derivatization (in Autosampler) cluster_hplc HPLC Analysis Sample Biological or Synthetic Sample Dilution Dilution with 0.1 M HCl Sample->Dilution Filter Filtration (0.22 µm) Dilution->Filter Mixing Sequential Aspiration & Mixing with Sample Filter->Mixing Reagents Borate Buffer OPA Reagent FMOC Reagent Injection Injection Mixing->Injection Column C18 Reversed-Phase Column Injection->Column Detection Fluorescence Detector Column->Detection Data Chromatogram & Quantification Detection->Data

Workflow for RP-HPLC with pre-column derivatization.
Detailed Experimental Protocol

A. Reagents and Materials

  • Threonine and this compound standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (18.2 MΩ·cm)

  • Boric Acid

  • Sodium Hydroxide

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (MPA)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Hydrochloric Acid (HCl)

B. Preparation of Solutions

  • Mobile Phase A: Prepare 20 mM sodium acetate buffer, adjust pH to 6.8 with acetic acid. Filter through a 0.22 µm filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 0.1 M HCl.

  • Borate Buffer (0.4 M): Dissolve boric acid in water, adjust pH to 10.2 with concentrated sodium hydroxide.

  • OPA Reagent: Dissolve OPA in borate buffer, add MPA, and mix. This reagent is light-sensitive and should be prepared fresh.[10]

  • FMOC Reagent: Dissolve FMOC-Cl in acetonitrile. Prepare fresh daily.

C. Standard and Sample Preparation

  • Prepare individual stock solutions (1 mg/mL) of threonine and this compound in the diluent.

  • Create a mixed working standard solution by diluting the stocks to the desired concentration (e.g., 50 µmol/L) with the diluent.

  • For unknown samples, dilute them with the diluent to fall within the calibration range and filter through a 0.22 µm syringe filter.[9]

D. Automated Derivatization and HPLC Conditions The derivatization is best performed by a programmable autosampler to ensure precise timing and reproducibility.[4][11]

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Sodium Acetate, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% to 30% B in 15 min; 30% to 60% B in 5 min; Hold at 60% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Fluorescence Detector OPA-derivatives: Ex: 340 nm, Em: 450 nm
FMOC-derivatives: Ex: 266 nm, Em: 305 nm (detector program switches wavelengths)[9]

E. Expected Results A baseline separation of the derivatized amino acids is expected. Due to its increased hydrophobicity, the derivatized this compound peak will elute after the derivatized threonine peak . Method validation should be performed to determine linearity, accuracy, and precision.

Method 2: HILIC with Mass Spectrometry (MS) Detection

This method is advantageous for its simplified sample preparation, as it eliminates the need for derivatization.[12] It is particularly well-suited for complex matrices where derivatization chemistry may be inconsistent. Coupling HILIC with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for definitive peak identification based on mass-to-charge ratio (m/z).[12][13]

Workflow for HILIC-MS Direct Analysis

cluster_prep Sample Preparation cluster_hplc_ms HILIC-MS Analysis Sample Biological or Synthetic Sample Dilution Dilute in ACN/Water Sample->Dilution Filter Filtration (0.22 µm) Dilution->Filter Injection Injection Filter->Injection Column HILIC Column (e.g., Amide) Injection->Column ESI Electrospray Ionization (ESI) Column->ESI MS Mass Spectrometer (e.g., Q-TOF) ESI->MS Data Extracted Ion Chromatogram (EIC) MS->Data

Workflow for direct analysis using HILIC-MS.
Detailed Experimental Protocol

A. Reagents and Materials

  • Threonine and this compound standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

B. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

C. Standard and Sample Preparation

  • Prepare individual stock solutions (1 mg/mL) of threonine and this compound in water.

  • Create a mixed working standard solution by diluting the stocks to the desired concentration (e.g., 10 µmol/L) with the sample diluent.

  • For unknown samples, dilute them with the sample diluent to fall within the calibration range and filter through a 0.22 µm syringe filter.

D. HILIC-MS Conditions

ParameterSetting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo G2-XS Q-TOF or equivalent
Column ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B held for 1 min; 95% to 60% B in 7 min; Hold at 60% B for 1 min
Flow Rate 0.4 mL/min
Column Temp. 45 °C
Injection Vol. 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 120 °C
Data Acquisition MSE or Targeted MS/MS
Monitored Ions Threonine: [M+H]+ m/z 120.0655
This compound: [M+H]+ m/z 154.0265 (for 35Cl), 156.0236 (for 37Cl)

E. Expected Results In HILIC mode, the elution order is reversed compared to RP-HPLC. The more polar threonine will be retained longer and elute after the less polar this compound. The mass spectrometer allows for the generation of Extracted Ion Chromatograms (EICs) for the specific m/z of each analyte, providing exceptional selectivity and eliminating matrix interferences. The characteristic isotopic pattern of chlorine (35Cl:37Cl ratio of ~3:1) for the this compound peak provides unambiguous confirmation of its identity.[14]

Method Comparison and Selection

FeatureMethod 1: RP-HPLC (Derivatization)Method 2: HILIC-MS (Direct)
Principle HydrophobicityPolarity (Hydrophilicity)
Sample Prep More complex (derivatization required)Simple (dilute and shoot)
Sensitivity Very high (fmol range) with fluorescenceHigh, dependent on MS system
Selectivity Good chromatographic selectivityExceptional (chromatography + mass)
Confirmation Based on retention time onlyDefinitive (retention time + m/z + isotopic pattern)
Equipment Standard HPLC with fluorescence detectorUPLC/HPLC coupled to a mass spectrometer
Best For... High-throughput quantitative analysis of clean samples; labs without MSComplex matrices; metabolite ID; impurity profiling; absolute confirmation

Conclusion

The successful separation of threonine and this compound is readily achievable with carefully selected HPLC methodologies. For applications requiring high sensitivity and throughput with standard HPLC equipment, a pre-column derivatization strategy with OPA/FMOC followed by reversed-phase separation is highly effective. For applications demanding the highest selectivity, simplified sample preparation, and definitive analyte confirmation, a HILIC-MS approach provides a powerful and robust solution. The choice of method should be guided by the specific analytical requirements, sample matrix complexity, and available instrumentation.

References

  • Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. Available at: [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. Available at: [Link]

  • Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(16), 4999. Available at: [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]

  • Phelan, M., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. Available at: [Link]

  • Wel-Co. (2011). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. Food Science. Available at: [Link]

  • Chemistry LibreTexts. (2021). Analysis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Bio-Rad. Available at: [Link]

  • Wang, S., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(47), 5969-5976. Available at: [Link]

  • Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatographic Science, 49(8), 625-634. Available at: [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Today. Available at: [Link]

  • Fekkes, D. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 576(1), 146-150. Available at: [Link]

  • Apostolou, C., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 516-522. Available at: [Link]

  • D'Angelo, I., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(19), 6649. Available at: [Link]

  • Varesio, E., et al. (1995). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. Analytical Chemistry, 67(2), 390-398. Available at: [Link]

  • D'Angelo, I., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: 4-Chlorothreonine as a Mechanistic Probe for Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Catalytic Heart of PLP-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is one of nature's most versatile cofactors, enabling a vast array of biochemical transformations critical for life.[1][2][3] Enzymes dependent on PLP catalyze reactions essential to amino acid metabolism, including transamination, decarboxylation, racemization, and various elimination and replacement reactions.[4][5][6] Given their central role in cellular processes, these enzymes are significant targets for drug discovery and are of profound interest in biocatalysis.[7][8][9]

Understanding the intricate catalytic mechanisms of these enzymes requires specialized tools. A mechanistic probe is a molecule designed to interact with an enzyme in a way that reveals details about its catalytic cycle. An ideal probe often acts as a substrate but is diverted down a pathway that leads to a detectable event, such as the generation of a unique spectroscopic signal or the irreversible inactivation of the enzyme. 4-Chloro-L-threonine is one such elegant tool—a substrate analog that hijacks the catalytic machinery of certain PLP-dependent enzymes, leading to their specific and irreversible inactivation.[7][10] This process, known as mechanism-based inactivation or "suicide inhibition," provides a powerful method for identifying and characterizing PLP enzyme function.

This guide provides a comprehensive overview of the theory, application, and detailed protocols for using 4-chlorothreonine as a mechanistic probe, tailored for researchers in enzymology, chemical biology, and drug development.

Section 1: The Mechanism of Inactivation by this compound

The efficacy of this compound as a mechanistic probe is rooted in the canonical retro-aldol cleavage reaction catalyzed by enzymes such as serine hydroxymethyltransferase (SHMT) and threonine aldolases.[10][11][12][13] These enzymes normally cleave β-hydroxy-α-amino acids into glycine and an aldehyde.

The process unfolds in a series of well-defined steps:

  • External Aldimine Formation: Like the natural substrate (L-threonine), 4-chloro-L-threonine enters the active site. Its amino group displaces the ε-amino group of a catalytic lysine residue that forms an internal aldimine (Schiff base) with the PLP cofactor. This transaldimination reaction results in the formation of a new external aldimine between this compound and PLP.[4][14]

  • Catalytic Cleavage (The "Suicide" Step): The enzyme's catalytic machinery proceeds with the retro-aldol cleavage of the Cα-Cβ bond of the bound this compound. This is the crucial step where the reaction deviates from the normal catalytic cycle. The cleavage releases two products: glycine and the highly electrophilic and reactive molecule, chloroacetaldehyde.[10]

  • Irreversible Inactivation: Chloroacetaldehyde, now generated directly within the confines of the active site, does not diffuse away. Instead, its high reactivity and proximity to active site nucleophiles (such as the catalytic lysine itself or a nearby cysteine or histidine) lead to rapid covalent modification (alkylation) of the enzyme.[10] This covalent adduct formation results in the irreversible inactivation of the enzyme.

The entire process is a testament to catalytic specificity; the enzyme is "tricked" into synthesizing its own inactivator. This mechanism-based inactivation is characterized by its time- and concentration-dependence and exhibits saturation kinetics, as the probe must first bind to the active site like a true substrate.[10]

Mechanism_of_Inactivation cluster_Enzyme PLP Enzyme Active Site E_PLP Enzyme-PLP (Internal Aldimine) E_Ext_Aldimine External Aldimine with This compound E_Cleavage Retro-Aldol Cleavage E_Ext_Aldimine->E_Cleavage Catalysis Glycine Glycine E_Cleavage->Glycine Product 1 Release Chloroacetaldehyde Chloroacetaldehyde (Reactive Electrophile) E_Cleavage->Chloroacetaldehyde Product 2 Generation E_Inactive Inactive Alkylated Enzyme Probe This compound Probe->E_PLP Binding & Transaldimination Chloroacetaldehyde->E_Inactive Covalent Modification

Caption: Mechanism of this compound-mediated enzyme inactivation.

Section 2: Core Applications and Experimental Design

The unique properties of this compound make it a versatile tool for several key applications:

  • Identification of Novel PLP-dependent Aldolases: Screening compound libraries or cell lysates with this compound can identify enzymes susceptible to this mode of inactivation, pointing to potential β-hydroxy amino acid aldolase activity.

  • Active Site Titration: Under specific conditions, the 1:1 stoichiometry of inactivation can be used to determine the concentration of active enzyme in a sample.

  • Probing Substrate Specificity: The efficiency of inactivation can provide insights into how modifications on the substrate's side chain are tolerated by the enzyme's active site.

  • Lead Compound for Drug Development: As PLP-dependent enzymes can be targets in infectious diseases and cancer, derivatives of this compound can serve as a starting point for developing potent and specific inhibitors.[7][10]

A typical investigation involves a series of logical, self-validating experiments. The general workflow is designed to first confirm inactivation, then quantify its kinetics, and finally, prove its specificity to the enzyme's active site.

Workflow Start Hypothesis: Enzyme is susceptible to This compound Protocol1 Protocol 1: Time-Dependent Inactivation Assay Start->Protocol1 Decision1 Is activity lost over time? Protocol1->Decision1 Protocol2 Protocol 2: Determination of Kinetic Parameters (k_inact, KI) Decision1->Protocol2 Yes Stop Conclusion: Not a mechanism-based inactivator target Decision1->Stop No Protocol3 Protocol 3: Substrate Protection Assay Protocol2->Protocol3 Decision2 Does substrate protect from inactivation? Protocol3->Decision2 Conclusion Conclusion: Enzyme is a mechanism-based inactivator target Decision2->Conclusion Yes Decision2->Stop No (Suggests non-specific inhibition)

Caption: Experimental workflow for validating mechanism-based inactivation.

Section 3: Detailed Experimental Protocols

Note: These protocols are generalized. Optimal buffer conditions, pH, and temperature should be determined empirically for the specific enzyme under investigation.[15] Ensure all reagents are of high purity.

Protocol 1: Time-Dependent Inactivation Assay

Objective: To determine if this compound causes a time-dependent loss of enzyme activity.

Materials:

  • Purified PLP-dependent enzyme of interest.

  • 4-chloro-L-threonine (stock solution in appropriate buffer, e.g., 100 mM).

  • Enzyme reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Substrate for the enzyme's activity assay.

  • Reagents for the specific activity assay (e.g., a coupled enzyme system for spectrophotometric detection[16]).

Procedure:

  • Enzyme Preparation: Prepare a solution of the enzyme in the reaction buffer to a final concentration suitable for the activity assay (e.g., 0.1 - 1 µM). Equilibrate the solution at the desired reaction temperature (e.g., 25°C or 37°C).

  • Initiate Inactivation: Start the reaction by adding a fixed concentration of this compound to the enzyme solution (e.g., 100 µM final concentration). Mix gently and start a timer immediately. A control reaction containing the enzyme and buffer (without the inactivator) should be run in parallel.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 10 µL) from both the inactivation reaction and the control reaction.

  • Measure Residual Activity: Immediately dilute the aliquot into the activity assay mixture. The dilution factor should be large (e.g., 100-fold) to effectively stop the inactivation reaction by diluting the inactivator. Measure the initial rate of the enzymatic reaction.

  • Data Analysis: For each time point, calculate the percent residual activity relative to the t=0 time point or the parallel control. Plot the natural logarithm (ln) of the percent residual activity versus time. A linear plot is indicative of a pseudo-first-order inactivation process. The negative slope of this line represents the observed rate of inactivation (k_obs).

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

Objective: To quantify the kinetic parameters of inactivation: k_inact (the maximal rate of inactivation) and K_I (the concentration of inactivator that gives half-maximal inactivation rate).

Procedure:

  • Set up Multiple Reactions: Repeat the Time-Dependent Inactivation Assay (Protocol 1) using a range of different this compound concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x the expected K_I).

  • Determine k_obs for Each Concentration: For each concentration of this compound, determine the k_obs from the slope of the ln(% residual activity) vs. time plot.

  • Data Analysis: The relationship between k_obs and the inactivator concentration [I] follows the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) Plot k_obs versus the concentration of this compound, [I]. Fit the data to this hyperbolic equation using non-linear regression software to determine the values for k_inact and K_I. Alternatively, a double reciprocal plot (1/k_obs vs. 1/[I]) can be used for a linear representation (Katchalsky-Kornberg plot).

Table 1: Example Data for Kinetic Parameter Determination

[this compound] (µM)k_obs (min⁻¹)1 / [I] (µM⁻¹)1 / k_obs (min)
100.0450.10022.22
250.0960.04010.42
500.1500.0206.67
1000.2140.0104.67
2500.2880.0043.47
5000.3210.0023.12

Fitting this data would yield k_inact ≈ 0.4 min⁻¹ and K_I ≈ 85 µM.

Protocol 3: Substrate Protection Assay

Objective: To verify that inactivation occurs at the enzyme's active site.

Procedure:

  • Set up Protection Reaction: Prepare two identical enzyme solutions. To one, add a saturating concentration of the enzyme's natural substrate (e.g., L-serine or L-threonine, typically 5-10 times its K_m). To the other, add an equivalent volume of buffer. Incubate for 5-10 minutes to ensure substrate binding.

  • Initiate Inactivation: Add the same concentration of this compound to both tubes (a concentration that gives a measurable inactivation rate, e.g., 2x K_I).

  • Monitor Inactivation: Determine the k_obs for both the protected and unprotected reactions as described in Protocol 1.

  • Data Analysis: Compare the k_obs values. A significant decrease in the rate of inactivation in the presence of the natural substrate confirms that this compound acts competitively at the active site, which is a hallmark of a true mechanism-based inactivator.[10]

Section 4: Data Interpretation and Troubleshooting

  • Linearity in ln(Activity) vs. Time Plot: A linear plot confirms pseudo-first-order kinetics, which is expected for mechanism-based inactivation where the inactivator concentration is much greater than the enzyme concentration. Non-linearity may suggest a more complex mechanism or instability of the enzyme or inactivator.

  • Hyperbolic k_obs vs. [I] Plot: Saturation of the inactivation rate at high concentrations of this compound is critical evidence. It demonstrates that the inactivator must first form a reversible enzyme-inactivator complex (E•I) before the inactivation step, just like a substrate.[10] If the plot is linear and does not saturate, it may indicate non-specific covalent modification, not mechanism-based inactivation.

  • No Inactivation Observed:

    • Confirm the enzyme is active and stable under the assay conditions.

    • Verify the integrity and concentration of the this compound stock solution.

    • The enzyme may not recognize this compound as a substrate. Consider testing a different PLP-dependent enzyme.

  • Substrate Does Not Protect: This result suggests that inactivation may be occurring at a site other than the catalytic active site, meaning this compound is not acting as a true mechanism-based probe for this particular enzyme.

Conclusion

4-Chloro-L-threonine is a powerful and elegant mechanistic probe that leverages the catalytic power of specific PLP-dependent enzymes against themselves. By undergoing an enzyme-catalyzed retro-aldol reaction to generate a reactive alkylating agent, it provides a definitive method for identifying and kinetically characterizing enzymes like serine hydroxymethyltransferase and threonine aldolases. The protocols outlined here provide a robust framework for researchers to employ this tool, enabling deeper insights into enzyme mechanisms and facilitating the development of novel enzyme inhibitors for therapeutic applications.

References

  • Karsten, W. E. (1954). ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE. Journal of General Physiology. Available at: [Link]

  • Garrido-Franco, M. (2018). Molecular Basis of E. coli L-Threonine Aldolase Catalytic Inactivation at Low pH. PMC. Available at: [Link]

  • Gogarnoiu, A., et al. (2021). l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. PMC. Available at: [Link]

  • Fesko, K., et al. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Di Salvo, M. L., et al. (2014). ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. PMC. Available at: [Link]

  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry. Available at: [Link]

  • Contestabile, R., et al. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut. Available at: [Link]

  • Eliot, A. C., & Kirsch, J. (2003). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry. Available at: [Link]

  • Delle Fratte, S., et al. (1995). This compound is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase. The Journal of Biological Chemistry. Available at: [Link]

  • Sieber, S. A., et al. (2021). Tailored Pyridoxal Probes Unravel Novel Cofactor-Dependent Targets and Antibiotic Hits in Critical Bacterial Pathogens. Angewandte Chemie International Edition. Available at: [Link]

  • Ida, T., et al. (2023). Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]

  • Ealick, S. E., et al. (2008). Mechanistic studies on pyridoxal phosphate synthase: the reaction pathway leading to a chromophoric intermediate. Biochemistry. Available at: [Link]

  • Li, T., et al. (2020). Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. Methods in Enzymology. Available at: [Link]

  • Hayashi, H., et al. (2003). Product-assisted Catalysis as the Basis of the Reaction Specificity of Threonine Synthase. Journal of Biological Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5460796, 4-chloro-L-threonine. PubChem. Available at: [Link]

  • Zhu, D., et al. (2018). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. Green Chemistry. Available at: [Link]

  • Fesko, K., & Breinbauer, R. (2015). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology. Available at: [Link]

  • Richard, J. P., et al. (2010). The PLP cofactor: Lessons from studies on model reactions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Toney, M. D. (2011). Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Labroli, M., et al. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural Product Reports. Available at: [Link]

  • Bifulco, M., et al. (2019). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Journal of Biological Chemistry. Available at: [Link]

  • Liang, K., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences. Available at: [Link]

  • Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Wolthers, K. R., & sanded, I. (2009). Mechanism of reaction between PLP and the active site K229. A) A scheme... ResearchGate. Available at: [Link]

  • Franz, S. E., & Stewart, J. D. (2018). Progress in using threonine aldolases for preparative synthesis. Journal of Biotechnology. Available at: [Link]

  • Cadic, E., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Molecules. Available at: [Link]

  • Percudani, R., & Peracchi, A. (2003). A genomic overview of pyridoxal-phosphate-dependent enzymes. EMBO Reports. Available at: [Link]

  • Lheureux, D., et al. (1995). Mechanisms of the inhibition of human erythrocyte pyridoxal kinase by drugs. Biochemical Pharmacology. Available at: [Link]

  • Nurcholis, I., & Ja'far, M. A. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics. Available at: [Link]

  • Goode, A., et al. (2022). Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers in Molecular Biosciences. Available at: [Link]

  • Rubini, P., & Holliday, G. L. (2010). Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase. Journal of the American Chemical Society. Available at: [Link]

  • Unknown. (n.d.). Lecture Inhibition of Amino Acid Synthesis. University of Tennessee. Available at: [Link]

  • Reddy, K. S., & Reddy, Y. V. (2009). l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. ResearchGate. Available at: [Link]

  • Brinkmann-Chen, S., et al. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Nature Communications. Available at: [Link]

  • Offenzeller, M., et al. (1993). Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-Chlorothreonine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-chlorothreonine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable but sensitive compound in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate the primary challenge associated with this compound: its susceptibility to retro-aldol cleavage in aqueous environments. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your experiments.

Troubleshooting and FAQs

This section directly addresses common issues and questions that arise when working with this compound solutions.

Question 1: My this compound solution is showing unexpected degradation over a short period. How can I confirm if retro-aldol cleavage is the cause?

Answer: The primary degradation pathway for this compound in aqueous solution is retro-aldol cleavage, which results in the formation of glycine and chloroacetaldehyde.[1] To confirm this, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the this compound peak and the appearance of a glycine peak.[2][3] Comparing the chromatograms of your aged solution to a freshly prepared standard of this compound and a glycine standard will provide definitive evidence.

Question 2: What is the most critical factor to control to prevent the degradation of this compound?

Answer: The pH of the aqueous solution is the most critical factor influencing the stability of this compound.[4][5][6] Retro-aldol cleavage is typically base-catalyzed, meaning that neutral to alkaline pH conditions will significantly accelerate the degradation process.[7] Therefore, maintaining a controlled, acidic pH is the primary strategy for stabilization.

Question 3: I am observing variability in my experimental results using this compound. Could solution instability be the culprit?

Answer: Absolutely. If your this compound solution is degrading, the actual concentration of the active compound is decreasing over time. This will lead to non-reproducible results, particularly in kinetic studies or dose-response experiments. It is crucial to ensure the stability of your stock and working solutions throughout the duration of your experiments.

Question 4: Are there any visual indicators of this compound degradation?

Answer: Unfortunately, there are typically no obvious visual indicators like color change or precipitation associated with retro-aldol cleavage of this compound in a clear aqueous solution. The degradation occurs at a molecular level, making analytical monitoring essential.

Question 5: Can I store this compound solutions, and if so, under what conditions?

Answer: Long-term storage of this compound in aqueous solution is generally not recommended due to its inherent instability. However, for short-term storage (i.e., over the course of a multi-day experiment), it is imperative to store the solution at a low temperature (2-8°C) and in a buffered solution at an acidic pH (ideally pH 3-5). For long-term storage, it is best to keep the compound in its solid, powdered form.[8]

Core Concepts: The "Why" Behind the Protocol

Understanding the underlying chemical mechanism of degradation is paramount to effectively preventing it. This section delves into the causality behind the experimental choices for stabilizing this compound.

The Mechanism of Retro-Aldol Cleavage

Retro-aldol cleavage is the reverse of an aldol condensation.[7][9] In the context of this compound, a β-hydroxy-α-amino acid, the reaction involves the breaking of the carbon-carbon bond between the α and β carbons.[10] This process is significantly accelerated under basic conditions, where a hydroxide ion can deprotonate the hydroxyl group, initiating the cleavage.[7] The reaction yields glycine and chloroacetaldehyde.[1]

Caption: Mechanism of base-catalyzed retro-aldol cleavage of this compound.

The Critical Role of pH

The stability of amino acids in aqueous solution is highly dependent on pH.[5][11] For this compound, maintaining an acidic pH (below its isoelectric point) is crucial for several reasons:

  • Protonation of the Amine Group: At acidic pH, the α-amino group is protonated (-NH3+). This positive charge withdraws electron density from the rest of the molecule, which helps to stabilize the Cα-Cβ bond.

  • Minimizing Base Catalysis: By keeping the concentration of hydroxide ions low, the primary catalyst for the retro-aldol reaction is effectively neutralized.[7]

The following diagram illustrates the logical flow for troubleshooting this compound instability.

Troubleshooting_Flowchart start Instability Observed (e.g., variable results) check_degradation Confirm Degradation (HPLC, LC-MS) start->check_degradation check_ph Measure Solution pH check_degradation->check_ph Degradation Confirmed adjust_ph Adjust pH to 3-5 using a suitable buffer check_ph->adjust_ph pH > 6 check_temp Review Storage Temperature check_ph->check_temp pH is Acidic stable Solution Stabilized adjust_ph->stable adjust_temp Store at 2-8°C check_temp->adjust_temp Stored at Room Temp fresh_prep Prepare Fresh Solutions Before Each Experiment check_temp->fresh_prep Stored Cold adjust_temp->stable fresh_prep->stable

Caption: Troubleshooting flowchart for this compound solution instability.

Validated Protocols for Stabilization

To ensure the integrity of your experiments, it is essential to follow validated protocols for the preparation and handling of this compound solutions.

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a citrate-phosphate buffer at pH 4.0.

Materials:

  • This compound hydrochloride

  • Citric acid monohydrate

  • Dibasic sodium phosphate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Buffer Preparation (0.1 M Citrate-Phosphate Buffer, pH 4.0):

    • Prepare a 0.1 M solution of citric acid monohydrate in high-purity water.

    • Prepare a 0.2 M solution of dibasic sodium phosphate in high-purity water.

    • To approximately 800 mL of the 0.1 M citric acid solution, slowly add the 0.2 M dibasic sodium phosphate solution while monitoring the pH with a calibrated pH meter.

    • Continue adding the dibasic sodium phosphate solution until the pH of the buffer reaches 4.0.

    • Bring the final volume to 1 L with high-purity water.

  • This compound Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound hydrochloride to prepare the desired volume of a 10 mM solution.

    • Dissolve the this compound hydrochloride in the prepared 0.1 M citrate-phosphate buffer (pH 4.0).

    • Gently mix the solution until the solid is completely dissolved. Avoid vigorous vortexing to minimize shear stress.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

    • Store the stock solution at 2-8°C and protect it from light. It is recommended to use this solution within 48-72 hours.

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of your this compound solution over time.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient will need to be optimized for your specific system, but a starting point could be a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare your this compound solution according to Protocol 1.

  • Immediately after preparation (t=0), inject a sample onto the HPLC system to obtain an initial chromatogram.

  • Store the solution under your desired conditions (e.g., 2-8°C or room temperature).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject another sample onto the HPLC.

  • Compare the peak area of the this compound peak at each time point to the initial peak area at t=0. A decrease in the peak area indicates degradation.

Data Summary: pH and Temperature Effects on Stability

The following table summarizes the expected stability of this compound under different conditions. These are general guidelines, and empirical testing is always recommended.

pHTemperatureExpected StabilityPrimary Degradation Pathway
3-52-8°CHigh (Recommended for short-term storage)Minimal retro-aldol cleavage
3-5Room TempModerateSlow retro-aldol cleavage
6-72-8°CLowModerate retro-aldol cleavage
6-7Room TempVery LowRapid retro-aldol cleavage
>7AnyExtremely Low (Avoid)Very rapid retro-aldol cleavage

By implementing these strategies and protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Ulevitch, R. J., & Walsh, C. (1995). This compound is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase. Journal of Biological Chemistry, 270(30), 17791-17798. [Link]

  • D'Addario, V., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13263–13273. [Link]

  • Broca, C., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(11), 1735-1740. [Link]

  • Chemistry LibreTexts. (2022). 12.4: Aldol Addition. [Link]

  • ResearchGate. (n.d.). The proposed mechanism of retro-aldol cleavage of β-hydroxy-α-amino.... [Link]

  • Fesko, K., & Gruber-Khadjawi, M. (2013). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Microbiology, 4, 146. [Link]

  • Yoshioka, S., & Aso, Y. (2014). Stabilization of therapeutic proteins in aqueous solutions and freeze-dried solids: an overview. Methods in Molecular Biology, 1129, 435-441. [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. [Link]

  • Ma, L., et al. (2020). Defluorination of 4-fluorothreonine by threonine deaminase. Organic & Biomolecular Chemistry, 18(30), 5831-5835. [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

  • ResearchGate. (n.d.). Pathways for l-threonine degradation. [Link]

  • Ramesh Kumar, G., et al. (2006). Influence of Isoelectric pH on the Growth Linear and Nonlinear Optical and Dielectric Properties of l-Threonine Single Crystals. Crystal Growth & Design, 6(6), 1308-1311. [Link]

  • Chaume, G., et al. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry, 13, 2806-2814. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics, 78(12), 2699-2706. [Link]

  • D'Addario, V., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13263–13273. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Singh, S., & Singh, J. (2006). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 68(2), 153. [Link]

  • ResearchGate. (n.d.). Three main pathways for threonine degradation. [Link]

  • Villalva-Calderón, A., et al. (2021). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 26(24), 7701. [Link]

  • Sauvaire, Y., et al. (1996). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. British Journal of Pharmacology, 119(2), 249-254. [Link]

  • Jafari, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Journal of Pharmaceutical Sciences, 111(11), 2955-2969. [Link]

  • Tanaka, F., & Barbas, C. F. (2004). Varying the Directionality of Protein Catalysts for Aldol and Retro-aldol Reactions. Chemistry – A European Journal, 10(2), 432-440. [Link]

  • Ebrahimi, S. S., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Research Journal of Pharmacognosy, 1(1), 1-6. [Link]

  • Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(1), 131-140. [Link]

  • Parmar, P., & D'Souza, G. G. M. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 624. [Link]

  • Bhangare, D., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of Analytical Science and Technology, 13(1), 1-13. [Link]

  • ResearchGate. (n.d.). Retro-aldol and aldol reactions catalyzed by L-threonine aldolases. [Link]

  • Newman, E. B., & Kapoor, V. (1976). Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase. Biochimica et Biophysica Acta, 428(2), 439-451. [Link]

  • Wiley Analytical Science. (n.d.). Home. [Link]

  • Houk, K. N., et al. (2012). Evaluation of Retro-Aldol vs Retro-Carbonyl-Ene Mechanistic Pathways in a Complexity-Generating C–C Bond Fragmentation. The Journal of Organic Chemistry, 77(17), 7624-7629. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. [Link]

  • Li, W., et al. (2020). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry, 18(2), 269-276. [Link]

  • Singh, B. K., et al. (1993). A high-performance liquid chromatography assay for threonine/serine dehydratase. Analytical Biochemistry, 208(2), 260-263. [Link]

Sources

Handling chloroacetaldehyde toxicity during 4-chlorothreonine degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Chloroacetaldehyde (CAA) Toxicity During 4-Chlorothreonine Degradation Current Status: operational Support Tier: Level 3 (Senior Application Scientist)[1]

Core Problem: The "Suicide Substrate" Effect

The Issue: You are likely observing a rapid cessation of reaction kinetics during the enzymatic degradation or conversion of this compound (4-CT). Despite adding fresh substrate or enzyme, the reaction does not proceed to completion.[1]

The Mechanism: The degradation of 4-CT by L-threonine aldolase (LTA) (or similar PLP-dependent enzymes) undergoes a retro-aldol cleavage. This yields Glycine and Chloroacetaldehyde (CAA) .

  • CAA is an alkylating agent: Unlike standard acetaldehyde, the chlorine atom makes the carbonyl carbon highly electrophilic.[1]

  • Target: CAA irreversibly alkylates nucleophilic residues (Cysteine thiols, Lysine amines) on the enzyme’s surface and active site.[1]

  • Result: The enzyme kills itself by producing a toxin that covalently modifies it (Product Inactivation). In whole-cell systems, CAA depletes intracellular Glutathione (GSH), leading to cell lysis.[1]

Diagnostic Hub: Troubleshooting Guide

Issue A: Reaction Stalls at < 30% Conversion

Symptom: Initial rate is fast, but activity drops to zero within 30–60 minutes.[1] Adding more enzyme restarts the reaction briefly. Root Cause: Irreversible enzyme inactivation by accumulating CAA. Solution: Implement an Enzymatic Cascade (LTA + ALDH) .

  • Why? You must convert CAA to Chloroacetate (CA) immediately upon formation. CA is significantly less toxic and less reactive than CAA.

  • Action: Co-express or add Aldehyde Dehydrogenase (ALDH) and NAD+.

Issue B: Massive Cell Lysis (Whole-Cell Biocatalysis)

Symptom: Broth viscosity increases (DNA release); OD600 drops; strong "acrid" smell. Root Cause: CAA is hydrophobic enough to cross membranes but reactive enough to deplete cytosolic buffering capacity (GSH depletion). Solution: Switch to Resting Cells with Resin or Cross-linked Enzyme Aggregates (CLEAs) .

  • Why? Live cells cannot sustain the metabolic burden of repairing CAA-induced alkylation damage.

  • Action: Use a biphasic system (organic solvent overlay) or hydrophobic resin (e.g., Amberlite XAD-4) to sequester CAA in situ, although enzymatic detoxification is superior.[1]

Issue C: Inconsistent Mass Balance

Symptom: HPLC shows 4-CT depletion, but Glycine and CAA peaks do not match stoichiometry. Root Cause: CAA is volatile and reactive. It may be evaporating or polymerizing. Solution: Derivatize before analysis.

  • Action: Do not analyze free CAA. Derivatize with 2,4-Dinitrophenylhydrazine (DNPH) or Cysteamine prior to HPLC analysis to stabilize the aldehyde.[1]

Experimental Protocols

Protocol 1: The LTA/ALDH Cascade (Recommended)

This protocol couples Threonine Aldolase (LTA) with Aldehyde Dehydrogenase (ALDH) to detoxify CAA instantly.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 8.0 (LTA optimum).[1]

  • Cofactor: 0.1 mM PLP (essential for LTA).

  • Cofactor: 1.0 mM NAD+ (essential for ALDH).

  • Enzymes: Purified LTA (1 U/mL) and ALDH (5 U/mL). Note: Excess ALDH is critical.

Workflow:

  • Prepare Mix: Dissolve 4-CT (10–50 mM) in buffer with PLP and NAD+.

  • Initiate: Add ALDH first, equilibrate 2 mins. Add LTA to start.

  • Monitor: Track NADH formation at 340 nm (stoichiometric to CAA removal).

  • Recycling (Optional but recommended for scale): Add NADH Oxidase (NOX) to regenerate NAD+ from NADH. This prevents NADH inhibition and reduces cost.

Protocol 2: Chemical Trapping (Small Scale Only)

Use this only if ALDH is unavailable. Warning: Trapping agents can inhibit LTA.[1]

Reagents:

  • Semicarbazide or Bisulfite (1.1 equivalents relative to 4-CT).

Workflow:

  • Add trapping agent to the buffer before enzyme addition.

  • Warning: Semicarbazide reacts with the PLP cofactor (forming a Schiff base), deactivating LTA. You must use high concentrations of PLP (1–5 mM) to outcompete the trapping agent, or use a resin-based trap instead.

Visualizing the Toxicity & Solution

Diagram 1: The Degradation & Detoxification Pathway

This diagram illustrates the flow from 4-CT to the toxic intermediate and the two possible outcomes: Enzyme Death or Detoxification.

CAA_Toxicity_Pathway Substrate This compound (4-CT) Intermediate Chloroacetaldehyde (CAA) [TOXIC] Substrate->Intermediate L-Threonine Aldolase (PLP) Product_Gly Glycine Substrate->Product_Gly Product_Safe Chloroacetate (Safe Metabolite) Intermediate->Product_Safe Aldehyde Dehydrogenase (NAD+ -> NADH) Dead_Enzyme Alkylated Enzyme (Inactive) Intermediate->Dead_Enzyme Alkylation (Cys/Lys attack) Cell_Death GSH Depletion (Cell Lysis) Intermediate->Cell_Death Bioaccumulation

Caption: CAA is the bifurcation point.[1] Without ALDH (Green path), CAA destroys the biocatalyst (Red path).[1]

Diagram 2: Troubleshooting Decision Tree

Follow this logic to select the correct mitigation strategy.

Decision_Tree Start Start: Reaction Stalled? Check_Type System Type? Start->Check_Type Whole_Cell Whole Cell Check_Type->Whole_Cell Purified_Enz Purified Enzyme Check_Type->Purified_Enz Check_Lysis Is Cell Lysis Observed? Whole_Cell->Check_Lysis Check_Cofactor Is NAD+ Available? Purified_Enz->Check_Cofactor Sol_Resin Solution: Add XAD-4 Resin or Organic Phase Check_Lysis->Sol_Resin Yes Sol_FedBatch Solution: Fed-Batch Mode (Limit CAA accumulation) Check_Lysis->Sol_FedBatch No Sol_Cascade Solution: Add ALDH + NAD+ Check_Cofactor->Sol_Cascade Yes Check_Cofactor->Sol_FedBatch No (Cost issue)

Caption: Select mitigation based on biocatalyst format (Whole Cell vs. Enzyme) and resource availability.

Comparative Data: Toxicity & Mitigation[1]

ParameterChloroacetaldehyde (CAA)Chloroacetate (CA)Mitigation Impact
Reactivity High (Electrophile)Low (Stable anion)ALDH reduces reactivity risk by >90%.
Enzyme Inhibition Irreversible (Covalent)Reversible (Weak)Cascade protects LTA active site.
Cell Toxicity High (GSH Depletion)ModerateResins prevent membrane damage.
Solubility Water SolubleWater SolubleISPR (Resins) harder for CA than CAA.

Safety & Compliance (HSE)

  • Human Toxicity: CAA is a suspected carcinogen and severe irritant. It can be absorbed through skin.

  • Handling: All experiments involving 4-CT degradation must be performed in a fume hood .

  • Waste: Solutions containing CAA must be treated with excess sodium bisulfite or raised to pH >11 overnight to polymerize/degrade before disposal, according to local regulations.[1]

References

  • Mechanism of Threonine Aldolase

    • Title: Bacterial catabolism of threonine.[2][3][4][5] Threonine degradation initiated by L-threonine acetaldehyde-lyase (aldolase) in species of Pseudomonas.[4]

    • Source: Bell, S. C., & Turner, J. M. (1977).[1] Biochemical Journal.

    • Link:[Link]

  • Chloroacetaldehyde Toxicity & Detoxification

    • Title: Chloroacetaldehyde-induced hepatocyte cytotoxicity.[6] Mechanisms for cytoprotection.[6]

    • Source: Sood, C., & O'Brien, P. J. (1994).[1][6] Biochemical Pharmacology.

    • Link:[Link]

  • Protein Alkylation Mechanisms

    • Title: Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
    • Source: Müller, T., & Winter, D. (2017).[1] Molecular & Cellular Proteomics.

    • Link:[Link]

  • Aldehyde Dehydrogenase (ALDH)

    • Title: Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective.
    • Source: Talfournier, F., et al. (2011).[1] Frontiers in Molecular Biosciences.

    • Link:[Link]

Sources

Optimizing yield in the chemical chlorination of threonine precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the chlorodehydroxylation of threonine derivatives (converting the


 group to 

), as this is the critical, yield-limiting step in synthesizing non-natural amino acid precursors for antibiotics (e.g., carbapenems) and peptide mimetics.

Topic: Optimizing Yield & Stereochemical Integrity in Threonine Chlorodehydroxylation Reference ID: TSC-THR-CL-001

Core Technical Briefing

The Challenge: Converting L-Threonine (or its esters) to


-chloro-

-aminobutyric acid derivatives involves a competition between nucleophilic substitution (

or

) and

-elimination (

). The hydroxyl group at

is sterically hindered and prone to elimination, leading to the formation of crotonic acid byproducts (2-butenoates), which drastically reduces yield.

The Solution: Optimizing this reaction requires precise control over the chlorinating agent (typically Thionyl Chloride,


), the solvent system, and the base (proton scavenger). The choice of conditions dictates whether the reaction proceeds with Retention  (via 

) or Inversion (via

) of the stereocenter.[1]

Troubleshooting Guide (Q&A)

Category A: Yield Optimization & Side Reactions

Q: I am observing a significant amount of crotonic acid derivatives (alkenes) in my crude NMR. How do I suppress this elimination? A: Elimination is the primary yield-killer in this reaction. It occurs when the reaction temperature is too high or the base concentration is excessive.

  • Thermodynamic Control: The elimination pathway has a higher activation energy than substitution. Maintain reaction temperatures below

    
     during the initial activation phase.
    
  • Base Management: If using pyridine to promote inversion, add it dropwise and keep the equivalents close to stoichiometric (1.1–1.2 eq). Excess base promotes

    
     elimination of the activated chlorosulfite intermediate.
    
  • Reagent Quality: Ensure your

    
     is fresh. Degraded reagent contains 
    
    
    
    and
    
    
    , which can catalyze acid-mediated dehydration.

Q: My reaction stalls at the chlorosulfite intermediate. How do I drive it to the chloride? A: The intermediate chlorosulfite (


) is stable at low temperatures.
  • The "Kick": You need a source of free chloride ions to displace the sulfite leaving group. If running neat or in non-polar solvents (Dioxane/Toluene), add a catalytic amount of Dimethylformamide (DMF) (Vilsmeier-Haack condition) to generate the reactive chloroiminium species, which is a more potent electrophile.

  • Temperature Ramp: After the initial addition at

    
    , slowly ramp the temperature to reflux (or 
    
    
    
    ) to overcome the energy barrier for the substitution step.
Category B: Stereochemical Control

Q: I need to invert the stereochemistry at


 (L-Threonine 

allo-derivative). Why am I getting retention?
A: Retention often occurs via the

(Substitution Nucleophilic internal) mechanism when no external nucleophile is present.
  • The Fix: To force inversion (

    
    ), you must use a base like Pyridine  or Lutidine . The base attacks the chlorosulfite to form a charged pyridinium intermediate, which is then displaced by a chloride ion from the backside.
    
  • Solvent Effect: Switch to a solvent that supports ionic intermediates, such as

    
     (DCM) or Chloroform, rather than ether/dioxane.
    

Q: I am using N-Cbz-L-Threonine methyl ester, but I'm isolating an oxazoline instead of the chloride. Why? A: This is a classic neighboring group participation (NGP) issue. The carbonyl oxygen of the carbamate (Cbz) attacks the activated hydroxyl group, closing the ring to form an oxazoline.

  • Workaround: Avoid N-acyl protecting groups if possible. Use the free amine methyl ester hydrochloride. If protection is required, use a sulfonamide (e.g., Tosyl) or a Phthalimide group, which are less nucleophilic and do not participate in NGP.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the mechanistic divergence that determines your yield and product identity.

ThreonineChlorination Start L-Threonine Precursor Inter Chlorosulfite Intermediate Start->Inter + SOCl2 (Activation) Prod_Ret Chloro-Product (Retention - SNi) Inter->Prod_Ret No Base (Dioxane) Prod_Inv Chloro-Product (Inversion - SN2) Inter->Prod_Inv + Pyridine (Backside Attack) Side_Elim Crotonic Acid Deriv. (Elimination - E2) Inter->Side_Elim High Temp Excess Base Side_Ox Oxazoline (NGP Side Product) Inter->Side_Ox If N-Acyl Protected

Caption: Mechanistic bifurcation in threonine chlorination. Path selection is controlled by base presence (Pyridine) and protecting group strategy.

Optimized Experimental Protocol

Objective: Synthesis of (2S,3S)-2-amino-3-chlorobutanoic acid methyl ester (Inversion of stereochemistry) from L-Threonine methyl ester.

Reagents:

  • L-Threonine methyl ester hydrochloride (

    
     eq)
    
  • Thionyl Chloride (

    
    ) (
    
    
    
    eq)
  • Pyridine (

    
     eq) - Optional: Omit for retention pathways.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Suspension: In a flame-dried round-bottom flask under Argon, suspend L-Threonine methyl ester HCl in anhydrous DCM (

    
    ).
    
  • Base Addition: Cool the suspension to

    
    . Add Pyridine dropwise over 10 minutes. The solution should become clear as the free base is liberated.
    
  • Activation: Add

    
     dropwise via a pressure-equalizing addition funnel. Maintain internal temperature 
    
    
    
    to prevent immediate elimination.
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC.[2] If starting material persists, heat to reflux (

      
      ) for 1 hour. Do not overheat. 
      
  • Quenching: Cool to

    
    . Quench carefully with saturated 
    
    
    
    solution.[3]
  • Isolation: Extract with DCM (

    
    ). Wash combined organics with 
    
    
    
    (to remove pyridine), then Brine. Dry over
    
    
    and concentrate in vacuo.

Data Summary: Solvent & Reagent Effects[5]

The following table summarizes expected outcomes based on reaction conditions, derived from standard optimization studies [1][2].

ParameterCondition ACondition BCondition C
Reagent

(Neat)

+ Pyridine

Solvent DioxaneDCM

Mechanism

(Internal Return)

(Substitution)
Radical/Ionic Mix
Stereochemistry Retention Inversion Racemization Risk
Major Byproduct Sulfite estersCrotonates (Elimination)Polychlorinated species
Typical Yield 65-75%80-85%40-50%

References

  • BenchChem. (2025).[2][4] An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.

  • MasterOrganicChemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

  • Xu, F., et al. (2008).[5] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73(1), 312-315.[5]

  • Chad's Prep. (2023). Substitution with PBr3 & SOCl2 - Mechanism and Stereochemistry.

Sources

Technical Support Center: SHMT Inactivation & Background Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Background Hydrolysis & Signal Drift in SHMT Inactivation Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Enzymologists

Introduction: The "Ghost" Rate in Your SHMT Assay

In the development of covalent inhibitors for Serine Hydroxymethyltransferase (SHMT), "background hydrolysis" is rarely a single phenomenon. It is often a composite error arising from three distinct instabilities: the chemical instability of your electrophilic inhibitor , the non-enzymatic oxidation of coupled cofactors (NADH/NADPH) , or the photolytic degradation of the PLP cofactor .

When determining


, these background rates distort the pseudo-first-order kinetics (

), leading to underestimated potency or false negatives. This guide deconstructs these artifacts and provides a self-validating workflow to eliminate them.

Module 1: Diagnostic Workflow (Visualizing the Problem)

Before adjusting your chemistry, you must isolate the source of the background signal. Use the following logic flow to categorize your "hydrolysis" issue.

Figure 1: The SHMT Background Diagnostic Tree

SHMT_Troubleshooting Start Observed High Background Rate (Signal change without Enzyme or Inhibitor decay) Check_NoEnz Run No-Enzyme Control (Buffer + Substrates + Coupled Enzymes) Start->Check_NoEnz Decision_1 Is there a rate? Check_NoEnz->Decision_1 Coupled_Issue Coupled System Failure (NADH Oxidation / MTHFD Instability) Decision_1->Coupled_Issue Yes Check_Inhibitor Run Inhibitor Stability Test (Incubate Inhibitor in Buffer -> HPLC/MS) Decision_1->Check_Inhibitor No Decision_2 Is Inhibitor Intact? Check_Inhibitor->Decision_2 Hydrolysis_Issue Inhibitor Hydrolysis (Electrophile reacting with water) Decision_2->Hydrolysis_Issue No (Degradation) Enzyme_Issue Enzyme Instability (PLP Dissociation / Aggregation) Decision_2->Enzyme_Issue Yes (Stable)

Caption: Diagnostic logic to distinguish between coupled system artifacts, chemical hydrolysis of the inhibitor, and enzyme instability.

Module 2: Technical FAQs & Troubleshooting

Category A: Inhibitor Hydrolysis (The "Suicide" Substrate Problem)

Q1: My time-dependent inhibition curves plateau early. Is my inhibitor hydrolyzing?

The Mechanism: Covalent SHMT inhibitors often utilize electrophilic warheads (e.g., aldehydes, epoxides, Michael acceptors) to trap the active site lysine or the PLP cofactor. In aqueous buffers (pH 7.4), these warheads can react with water (hydrolysis) or buffer components (e.g., Tris/nucleophiles), effectively lowering the concentration of active inhibitor


 over time.

The Symptom: In a progress curve analysis, the reaction rate does not reach zero (complete inactivation) but settles at a steady-state non-zero rate. This implies the inhibitor was consumed by the buffer before it could inactivate all the enzyme.

The Solution: The "Partition Ratio" Check

  • Pre-incubation Test: Incubate your inhibitor in the assay buffer (without enzyme) for 0, 30, and 60 minutes.

  • Activity Spike: Add SHMT and substrate to these pre-incubated samples.

  • Result: If the 60-minute sample shows higher enzymatic activity than the 0-minute sample, your inhibitor has hydrolyzed (lost potency) during the wait.

  • Correction: You must determine the half-life of your inhibitor (

    
    ) in the buffer and correct your 
    
    
    
    calculation, or switch to a less nucleophilic buffer (e.g., HEPES instead of Tris).
Category B: Coupled Assay Background (NADH Oxidation)

Q2: I see a linear decrease in absorbance at 340nm even without SHMT. Why?

The Mechanism: Most SHMT assays are coupled to Methylene Tetrahydrofolate Dehydrogenase (MTHFD) .




Note: Some variations monitor NADH consumption via ancillary enzymes.

Sources of Background:

  • MTHFD Instability: Commercial MTHFD can contain "moonlighting" oxidase activity or contaminants that consume NAD(P)H.

  • Light Sensitivity: PLP is photosensitive. Strong lab lighting can degrade PLP, creating radical species that oxidize NADH non-enzymatically.

  • THF Degradation: Tetrahydrofolate (THF) is highly susceptible to oxidative degradation, producing products that may react in the coupled system.

The Solution: The "Background Subtraction" Protocol

  • Strict Control: Always run a "No SHMT" control.

  • Reagent Handling: Prepare THF solutions in degassed buffers containing reducing agents (DTT or Ascorbate) and keep them in the dark.

  • Wavelength Check: If using PLP inhibitors, ensure they do not absorb at 340nm. If they do, switch to a fluorescence-based detection (e.g., Amplex Red coupled to glycine oxidase) to avoid optical interference.

Module 3: Experimental Protocols

Protocol 1: Determination of with Hydrolysis Correction

This protocol is designed to measure covalent inactivation kinetics while controlling for inhibitor instability.

Reagents:

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 (Avoid Tris/DTT if using electrophiles).

  • Enzyme: Human SHMT1/2 (20 nM final).

  • Substrates: L-Serine (

    
    ), THF (
    
    
    
    ).
  • Detection: Coupled Enzyme Mix (MTHFD + NADP+).

Step-by-Step Workflow:

  • Inhibitor Preparation: Prepare a

    
     serial dilution of the inhibitor in DMSO (keep DMSO < 2% final).
    
  • Incubation (The

    
     phase): 
    
    • Mix Inhibitor + SHMT (Enzyme is at high conc, e.g., 200 nM).

    • Incubate at 25°C.

    • At time points

      
       min, remove an aliquot.
      
  • Jump-Dilution (The Activity Phase):

    • Dilute the aliquot 1:20 into the Reaction Mix (Substrates + Coupled Enzymes).

    • This dilution stops the inactivation (by lowering

      
      ) and starts the reporter reaction.
      
  • Data Analysis:

    • Measure the initial velocity (

      
      ) of the remaining activity.
      
    • Plot

      
       vs. Incubation Time (
      
      
      
      ). The negative slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to fit the hyperbolic equation:
      
      

Table 1: Troubleshooting Data Matrix

ObservationDiagnosisVerification StepCorrective Action
Non-linear

vs time
Inhibitor depletion (Hydrolysis)Run HPLC on inhibitor stock after 1h in buffer.Increase

or use "correction for inhibitor loss" math model.

decreases over time
Enzyme instability (PLP loss)Add excess PLP (50

M) to buffer.
Keep PLP in all buffers; work in low light.
High slope in "No Enzyme" THF OxidationCheck buffer color (yellowing = oxidation).Use fresh THF; add 1 mM TCEP or Ascorbate.

Module 4: Advanced Visualization (The Coupled Pathway)

Understanding where the signal comes from is critical to identifying "fake" hydrolysis signals.

Figure 2: SHMT Coupled Assay & Interference Points

SHMT_Pathway Serine L-Serine SHMT SHMT-PLP (Target) Serine->SHMT THF THF THF->SHMT Oxidation Non-Enzymatic Oxidation THF->Oxidation O2 Sensitive Inhibitor Covalent Inhibitor Inhibitor->SHMT Inactivation Hydrolysis Spontaneous Hydrolysis Inhibitor->Hydrolysis Buffer Reaction Glycine Glycine SHMT->Glycine CH2THF 5,10-CH2-THF SHMT->CH2THF MTHFD MTHFD (Coupling Enzyme) CH2THF->MTHFD NADPH NADPH (Signal: 340nm) MTHFD->NADPH NADP NADP+ NADP->MTHFD

Caption: Pathway showing the flow from SHMT to the detection signal (NADPH). Red dotted lines indicate points of failure (Inhibitor hydrolysis or THF oxidation).

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] (Standard text for

    
     methodology). 
    
  • Schirch, V., et al. (1985). "Serine hydroxymethyltransferase: spectral properties of the enzyme-substrate complexes." Journal of Biological Chemistry, 260(28), 15166-15171. (Foundational paper on SHMT spectral properties and PLP stability).

  • Miyahisa, I., et al. (2015).[1] "Rapid Determination of the Specificity Constant of Irreversible Inhibitors (

    
    ) by Means of an Endpoint Competition Assay." Angewandte Chemie, 54(47).[2] (High-throughput method for covalent inhibitors).[1] 
    
  • Thermo Fisher Scientific. "Protein and Enzyme Activity Assays Support—Troubleshooting." (General guide for background signal troubleshooting in coupled assays).

Sources

Validation & Comparative

Comparative Potency of Halogenated Threonine Analogs Against Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents. Among the promising avenues of research are amino acid analogs, which can act as antimetabolites, disrupting essential bacterial processes. This guide provides a detailed comparative analysis of the antibacterial potency of halogenated threonine analogs, focusing on the scientific rationale behind their mechanisms of action and the experimental data supporting their efficacy.

Introduction: Threonine Analogs as Antibacterial Agents

Threonine, an essential amino acid, is a fundamental building block for protein synthesis and a precursor for other vital metabolites in bacteria. Its biosynthetic pathway, therefore, presents an attractive target for antimicrobial intervention. Halogenated threonine analogs are synthetic molecules that mimic natural threonine, allowing them to enter bacterial cells and interfere with metabolic pathways that depend on this amino acid. Their efficacy stems from their ability to be mistakenly incorporated into proteins or to inhibit key enzymes involved in threonine biosynthesis and utilization.

The introduction of a halogen atom (e.g., fluorine, chlorine) at the γ-position of the threonine molecule creates a potent antimetabolite. This modification is subtle enough to be recognized by bacterial enzymes and transport systems but significant enough to disrupt their normal function, leading to bacteriostatic or bactericidal effects.

Mechanism of Action: Disrupting Bacterial Threonine Metabolism

The primary mechanism by which halogenated threonine analogs exert their antibacterial effect is through the inhibition of key enzymes in the threonine biosynthetic pathway. A critical enzyme in this pathway is homoserine kinase , which catalyzes the phosphorylation of homoserine, a crucial step leading to threonine synthesis.

Halogenated analogs, such as 4-fluorothreonine and 4-chlorothreonine, act as competitive inhibitors of homoserine kinase. Their structural similarity to the natural substrate, threonine, allows them to bind to the enzyme's active site. However, the presence of the halogen atom prevents the enzymatic reaction from proceeding correctly, effectively blocking the production of threonine. This leads to a depletion of the intracellular threonine pool, ultimately halting protein synthesis and bacterial growth.

cluster_0 Bacterial Cell cluster_1 Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O-Phospho-homoserine O-Phospho-homoserine Homoserine->O-Phospho-homoserine Homoserine Kinase Threonine Threonine O-Phospho-homoserine->Threonine Threonine Synthase Protein Synthesis Protein Synthesis Threonine->Protein Synthesis Halogenated Threonine Analog Halogenated Threonine Analog Homoserine Kinase Homoserine Kinase Halogenated Threonine Analog->Homoserine Kinase Competitive Inhibition

Figure 1: Simplified diagram illustrating the inhibition of the bacterial threonine biosynthetic pathway by halogenated threonine analogs.

Comparative Antibacterial Potency: Experimental Evidence

The antibacterial efficacy of different halogenated threonine analogs can be quantitatively compared by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A study published in Antimicrobial Agents and Chemotherapy provides crucial data on the comparative potency of (2S,3R)-4-fluorothreonine against a range of bacteria. The findings from this and other relevant studies are summarized below.

Table 1: Comparative MIC Values of Halogenated Threonine Analogs against Various Bacterial Strains

Bacterial Strain(2S,3R)-4-fluorothreonine MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli0.25 - 1Data not readily available
Staphylococcus aureus>128Data not readily available
Pseudomonas aeruginosa>128Data not readily available
Bacillus subtilis0.5Data not readily available
Salmonella typhimurium0.5Data not readily available

Data for (2S,3R)-4-fluorothreonine sourced from T. A. Wencewicz, et al. (2013).

The available data strongly indicates that (2S,3R)-4-fluorothreonine possesses significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and S. typhimurium, as well as the Gram-positive bacterium B. subtilis. The lack of activity against S. aureus and P. aeruginosa suggests potential differences in uptake of the analog or variations in the target enzyme across bacterial species. While comprehensive comparative data for other halogenated analogs like this compound is less accessible in the cited literature, the potent activity of the fluorinated analog highlights the promise of this class of compounds.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of potency data, a standardized MIC assay protocol is essential. The following is a detailed methodology based on the broth microdilution method, a widely accepted standard.

Objective: To determine the minimum concentration of a halogenated threonine analog required to inhibit the visible growth of a specific bacterial strain.

Materials:

  • Halogenated threonine analogs (e.g., 4-fluorothreonine)

  • Bacterial strains of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Methodology:

Start Start Prepare Bacterial Inoculum 1. Prepare Bacterial Inoculum: - Culture bacteria overnight. - Dilute to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Start->Prepare Bacterial Inoculum Serial Dilution 2. Prepare Serial Dilutions: - Serially dilute the halogenated threonine analog in CAMHB in a 96-well plate. Prepare Bacterial Inoculum->Serial Dilution Inoculate Plate 3. Inoculate Microtiter Plate: - Add the diluted bacterial suspension to each well containing the analog. Serial Dilution->Inoculate Plate Incubation 4. Incubation: - Incubate the plate at 37°C for 18-24 hours. Inoculate Plate->Incubation Read Results 5. Read Results: - Visually inspect for turbidity. - The lowest concentration with no visible growth is the MIC. Incubation->Read Results End End Read Results->End

Figure 2: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Threonine Analog Dilutions:

    • Prepare a stock solution of the halogenated threonine analog in a suitable solvent (e.g., sterile water).

    • Perform a two-fold serial dilution of the stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well before adding the inoculum should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no analog) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the analog at which there is no visible growth.

    • The results can be confirmed by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Conclusion and Future Directions

The available evidence demonstrates that halogenated threonine analogs, particularly (2S,3R)-4-fluorothreonine, are potent antibacterial agents against a subset of bacteria. Their mechanism of action, centered on the inhibition of homoserine kinase, represents a validated strategy for antimicrobial development.

Further research is warranted to:

  • Expand the comparative analysis to include a wider range of halogenated threonine analogs and a more diverse panel of clinically relevant bacterial strains.

  • Investigate the mechanisms of resistance that may arise against these compounds.

  • Explore synergistic combinations of halogenated threonine analogs with other classes of antibiotics.

The continued exploration of amino acid analogs as antibacterial agents holds significant promise for addressing the growing challenge of antibiotic resistance.

References

  • Wencewicz, T. A., et al. (2013). (2S,3R)-4-Fluorothreonine, a Potent Antibiotic and Antimetabolite of l-Threonine. Antimicrobial Agents and Chemotherapy, 57(5), 2316-2325. [Link]

A Tale of Two Syntheses: A Comparative Guide to 4-Chlorothreonine Production

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Chemical and Enzymatic Routes for the Synthesis of a Non-Proteinogenic Amino Acid.

In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of non-proteinogenic amino acids like 4-chloro-L-threonine is of significant interest.[1] This halogenated amino acid serves as a valuable chiral building block for complex molecules and has been identified in natural products from Streptomyces.[1] The critical choice between a traditional chemical approach and a modern enzymatic one can profoundly impact a project's efficiency, cost, and environmental footprint. This guide provides an in-depth comparison of these two synthetic philosophies, grounded in experimental insights and authoritative data, to empower researchers in making informed decisions.

Part 1: The Classical Approach - Chemical Synthesis

Conventional organic synthesis offers a well-established, albeit often challenging, path to 4-chlorothreonine. These methods typically involve multi-step sequences and rely on fundamental reactions of organic chemistry.

The Underlying Chemistry: A Step-by-Step Breakdown

A common strategy for the chemical synthesis of α-amino acids involves the amination of α-halo acids.[2][3] This approach, while direct, often suffers from a lack of stereocontrol, yielding racemic mixtures that necessitate challenging and costly resolution steps.[4] More sophisticated methods have been developed to address this, such as the amidomalonate synthesis, which offers better control over the introduction of the amino group.[4]

For this compound specifically, a plausible chemical route would involve the chlorination of a suitable threonine precursor. This often requires harsh reagents and protective group chemistry to shield the reactive amino and hydroxyl functionalities, adding to the step count and reducing overall yield.[5] The inherent challenge lies in achieving regioselectivity—selectively chlorinating the terminal methyl group without affecting other positions—and stereoselectivity, preserving the desired stereochemistry at the α- and β-carbons.

Representative Chemical Synthesis Workflow:

cluster_0 Chemical Synthesis Pathway Protected Threonine Protected Threonine Chlorination Chlorination Protected Threonine->Chlorination e.g., SO2Cl2, radical initiator Chlorinated Intermediate Chlorinated Intermediate Chlorination->Chlorinated Intermediate Deprotection Deprotection Chlorinated Intermediate->Deprotection e.g., Acid/Base Hydrolysis Racemic this compound Racemic this compound Deprotection->Racemic this compound Chiral Resolution Chiral Resolution Racemic this compound->Chiral Resolution e.g., Diastereomeric salt formation 4-Chloro-L-threonine 4-Chloro-L-threonine Chiral Resolution->4-Chloro-L-threonine cluster_1 Enzymatic Synthesis Pathway L-Threonine L-Threonine Enzyme Complex Halogenase, Fe(II), α-KG, O2, Cl- L-Threonine->Enzyme Complex 4-Chloro-L-threonine 4-Chloro-L-threonine Enzyme Complex->4-Chloro-L-threonine Single Biocatalytic Step

Caption: A simplified workflow for the enzymatic synthesis of this compound.

Advantages of the Enzymatic Route:
  • Exceptional Selectivity: Halogenases exhibit high regio- and stereoselectivity, directly producing the desired 4-chloro-L-threonine isomer and avoiding the formation of unwanted side products. [6]* Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and pressure, reducing energy consumption and improving safety.

  • Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by minimizing the use of hazardous reagents and the generation of toxic waste.

  • Process Simplification: The high selectivity of enzymes often leads to streamlined processes with fewer purification steps, potentially lowering overall production costs.

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for both synthetic routes.

ParameterChemical SynthesisEnzymatic Synthesis
Stereoselectivity Often low, producing racemic or diastereomeric mixtures requiring resolution.Typically high, yielding a single desired stereoisomer. [6]
Regioselectivity Can be challenging to control, leading to a mixture of halogenated products.High, with the enzyme directing halogenation to a specific position. [5]
Reaction Conditions Often requires harsh reagents, extreme temperatures, and pressures.Mild conditions (aqueous buffer, ambient temperature and pressure).
Yield Can be variable and is often reduced by multiple steps and side reactions.Potentially high, with efficient conversion of substrate to product.
Byproducts/Waste Generates significant waste from protecting groups and stoichiometric reagents.Minimal waste, with water as the primary solvent.
Environmental Impact Higher, due to the use of hazardous solvents and reagents.Lower, aligning with green chemistry principles.
Process Complexity Multi-step processes involving protection, activation, and deprotection.Often a single-step transformation.
Scalability Well-established for many chemical processes.Can be a challenge, but advancements in enzyme immobilization and reactor design are addressing this.

Experimental Protocols: A Glimpse into the Lab

Representative Chemical Synthesis Protocol: Amidomalonate Synthesis of a Generic Amino Acid

This protocol outlines a general method for synthesizing an amino acid, which would require significant adaptation and optimization for this compound.

  • Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with an appropriate alkyl halide (e.g., a protected 2-chloroethanol derivative for this compound synthesis) via an SN2 reaction.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to acidic hydrolysis (e.g., with aqueous HCl) and heat. This cleaves the ester and amide bonds and induces decarboxylation to yield the final amino acid.

  • Purification: The crude product is purified, often through recrystallization or chromatography.

Note: This is a generalized protocol and does not account for the specific challenges of introducing the chloro and hydroxyl groups with the correct stereochemistry.

Representative Enzymatic Synthesis Protocol: Halogenase-Catalyzed Chlorination
  • Reaction Setup: A buffered aqueous solution (e.g., phosphate or Tris buffer at a specific pH) is prepared containing L-threonine, the purified halogenase enzyme, ferrous sulfate (FeSO₄), α-ketoglutarate, sodium chloride (as the chloride source), and a reducing agent like ascorbate.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme and is typically run at a controlled temperature (e.g., 25-37 °C) with gentle agitation to ensure proper mixing and aeration.

  • Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them using techniques like HPLC or LC-MS to quantify the formation of 4-chloro-L-threonine.

  • Workup and Purification: Once the reaction reaches completion or the desired conversion, the enzyme is removed (e.g., by precipitation or filtration if immobilized). The product is then purified from the reaction mixture, often using ion-exchange chromatography.

Conclusion: The Verdict

While chemical synthesis provides a foundational approach to this compound, it is often beset by challenges related to selectivity, harsh conditions, and environmental impact. In contrast, enzymatic synthesis, powered by the remarkable specificity of halogenases, presents a more elegant, efficient, and sustainable route. For researchers and drug development professionals, the adoption of biocatalytic methods for the production of this compound and other complex chiral molecules is not just a trend but a strategic imperative. The ability to achieve high yields of stereochemically pure products in a single step under benign conditions offers a significant competitive advantage in the race to develop novel therapeutics and fine chemicals. As our understanding of enzyme engineering and biocatalytic processes deepens, the scope and applicability of enzymatic synthesis will only continue to expand, further solidifying its place as a cornerstone of modern chemical manufacturing.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5460796, 4-chloro-L-threonine. [Link]

  • Neugebauer, M. E., & Bollinger, J. M. (2018). A family of radical halogenases for the engineering of amino-acid-based products. Nature Chemical Biology, 14(3), 237–244. [Link]

  • Weitz, E., & Egger, A. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 21(21), 8093. [Link]

  • Levin, B. D., et al. (2018). Biocatalytic control of site-selectivity and chain length-selectivity in radical amino acid halogenases. Proceedings of the National Academy of Sciences, 115(5), E829–E838. [Link]

  • Steinreiber, A., & Griengl, H. (2007). Synthesis of γ-Halogenated and Long-Chain β-Hydroxy-α-amino Acids and 2-Amino-1,3-diols Using Threonine Aldolases. Tetrahedron, 63(40), 9907-9913. [Link]

  • AK Lectures. (n.d.). Synthesis of Amino Acids. [Link]

  • De Vetta, M., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(13), 9035–9045. [Link]

  • The O'Hagan Group. (2024). An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine. [Link]

  • Bommarius, A. S., et al. (2001). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Organic Process Research & Development, 5(5), 491-500. [Link]

  • Yang, X., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 1010931. [Link]

  • Offenzeller, M., et al. (1993). Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques. The Journal of Biological Chemistry, 268(35), 26127–26134. [Link]

  • Fesko, K. (2014). Threonine aldolases. Advances in Applied Microbiology, 88, 57-101. [Link]

  • Zhu, D., et al. (2016). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. Green Chemistry, 18(1), 125-133. [Link]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • Baria, B. (2020, November 10). Synthesis of amino acids by Amination of alpha halo acids. YouTube. [Link]

  • Fang, G., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6650–6655. [Link]

  • Yang, X., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 1010931. [Link]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3192. [Link]

  • Buller, A. R., et al. (2018). Biocatalytic asymmetric aldol addition into unactivated ketones. Nature Chemistry, 10(8), 866–871. [Link]

  • University of California, Santa Barbara. (n.d.). Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives. [Link]

  • Liu, Y., et al. (2023). Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Nature Chemical Biology, 19(2), 190–199. [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. [Link]

  • Harvey, C. J. B., & Moody, C. J. (2016). Total (Bio)Synthesis: Strategies of Nature and of Chemists. Angewandte Chemie International Edition, 55(2), 486–526. [Link]

  • Chen, A., et al. (2013). l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. Organic & Biomolecular Chemistry, 11(36), 6121-6129. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorothreonine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 4-Chlorothreonine, a halogenated analog of the amino acid threonine, requires meticulous handling not only during experimentation but also at the end of its use. Due to its chlorinated nature, it cannot be treated as common laboratory waste.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Grounded in established safety principles and regulatory standards, this document serves as an essential logistical and operational plan to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Core Principles of Halogenated Waste Management

The foundational principle for disposing of this compound stems from its chemical structure: the presence of a carbon-halogen bond.[1][2] This classifies it as a halogenated organic compound , placing it into a specific hazardous waste category that is regulated by entities such as the Environmental Protection Agency (EPA).[3][4][5] Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to the release of persistent and toxic substances into the environment.[6]

The ultimate and preferred disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.[6][7][8] This process effectively decomposes the compound into simpler, gaseous byproducts like hydrogen halides, which are then neutralized in a scrubber system to prevent atmospheric pollution.[6][7]

Before this final step, however, safe and compliant management within the laboratory is dictated by four critical actions:

PrincipleAction & Rationale
Waste Minimization Order only the quantity of this compound required for your research to reduce surplus.[3][9] Reducing the scale of experiments can also significantly lower the volume of waste generated.[3]
Segregation Crucially, always keep halogenated organic waste separate from all other waste streams. [8][10][11] Mixing with non-halogenated solvents makes the entire volume more expensive and difficult to dispose of, as it cannot be recycled via solvent recovery.[11]
Containerization Use only chemically compatible, leak-proof containers, preferably of plastic construction.[9][10] Ensure containers are kept tightly sealed when not in use to prevent spills or the release of vapors.[9][12]
Communication Properly label all waste containers with their exact contents.[3][13] This is not just a regulatory requirement; it is a critical safety measure for the Environmental Health & Safety (EHS) personnel who will handle the waste.[3][9]

Part 2: Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for handling this compound waste from the point of generation to its final collection.

1. Personal Protective Equipment (PPE) & Safety

  • Rationale: Standard laboratory practice dictates protecting oneself from any chemical exposure, regardless of its known hazard level.

  • Procedure:

    • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

    • Conduct all waste handling and transfers within a certified chemical fume hood to minimize inhalation risk.

2. Waste Segregation & Collection

  • Rationale: As a halogenated organic compound, this compound must be collected in a dedicated hazardous waste stream to ensure proper final treatment.

  • Procedure:

    • Designate a specific waste container solely for "Halogenated Organic Waste."

    • Collect all materials containing this compound—including pure compound, solutions, and the first rinsate from cleaning contaminated glassware—in this container.

    • Do not mix this waste with non-halogenated solvents (e.g., ethanol, acetone, hexanes), strong acids, bases, or oxidizers.[8][11][13]

3. Container Labeling

  • Rationale: Accurate labeling is mandated by law and is essential for the safe consolidation and disposal of chemical waste by EHS personnel.[3]

  • Procedure:

    • Obtain a hazardous waste tag from your institution's EHS department.

    • As soon as the first drop of waste is added, affix the tag to the container and fill it out completely.[4]

    • Clearly write the full chemical name: "this compound." If it is in a solution, list all components and their approximate percentages.

    • Include relevant hazard information (e.g., "Toxic," "Irritant").

    • Write the date accumulation began and the name of the principal investigator or lab group.

4. Storage in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA is a designated, safe location for the temporary storage of hazardous waste, managed under specific regulatory requirements.[3][9]

  • Procedure:

    • Store the sealed and labeled waste container in your lab's designated SAA, which must be at or near the point of waste generation.[3][9]

    • Ensure the container is placed within secondary containment, such as a spill tray, to catch any potential leaks.[4][10]

    • Keep the waste container closed at all times, except when actively adding waste.[4][9][12]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3][4]

5. Arranging for Final Disposal

  • Rationale: Licensed hazardous waste disposal is a highly regulated process managed by your institution's EHS department.

  • Procedure:

    • Once the waste container is nearly full (approximately 90% capacity) or has been in storage for the maximum time allowed by your institution (often 12 months), submit a chemical waste pickup request to your EHS department.[9][12]

    • Follow your institution's specific procedure, which is typically an online form or a phone call.[4][9]

Part 3: Decontamination & Spill Management

Empty Container Decontamination An empty container that once held this compound is still considered hazardous waste.

  • Rinse the container three times with a suitable solvent (e.g., water or ethanol, depending on the formulation).

  • Collect all three rinsates as halogenated hazardous waste and add them to your designated waste container.[4]

  • Once triple-rinsed, deface or remove the original chemical label.[4][13] The container can now typically be disposed of in the appropriate glass or plastic recycling bin.[13]

Small Spill Cleanup

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Once absorbed, carefully collect the material using non-sparking tools.

  • Place all contaminated absorbent material and cleaning supplies into a sealed, labeled container. This is now considered halogenated hazardous waste and must be disposed of through EHS.[4]

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams outline the procedural logic for handling this compound waste.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal gen Waste Generated ppe Don Appropriate PPE gen->ppe container_check Is a Labeled Halogenated Waste Container Available? ppe->container_check new_container 1. Select Compatible Container 2. Affix & Fill Out Waste Tag container_check->new_container No add_waste Add Waste to Container container_check->add_waste Yes new_container->add_waste store Seal & Store in SAA (Secondary Containment) add_waste->store full_check Container >90% Full? store->full_check full_check->add_waste No request Submit Pickup Request to EHS full_check->request Yes

Caption: Decision workflow for the safe disposal of this compound waste.

Table of Incompatible Waste Classes To prevent dangerous reactions and cross-contamination, never mix this compound waste with the following:

Waste Class to Segregate FromExamplesRationale for Incompatibility
Strong Acids Hydrochloric Acid, Sulfuric AcidPotential for violent exothermic reactions or degradation into unknown hazardous byproducts.[13]
Strong Bases Sodium Hydroxide, Potassium HydroxideRisk of chemical reaction and neutralization heat, which can cause pressure buildup in a sealed container.[13]
Reactive Chemicals & Oxidizers Sodium Azide, Sodium Hypochlorite, NitratesHigh risk of dangerous reactions, including the generation of toxic gases or explosions.[13]
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneContaminates the solvent waste stream, preventing its recycling and significantly increasing disposal costs.[11]

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Google Patents. (1980). Process for the incineration of chlorinated organic materials.
  • OC-Praktikum.de. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Oregon State University, Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Bio-Rad. (2015). Safety Data Sheet - L-Threonine. Retrieved from [Link]

  • University of Georgia, Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Schirch, L., et al. (1995). This compound is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase. PubMed. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Chlorothreonine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm now starting a thorough search on Google to gather essential safety data for 4-Chlorothreonine. My focus is on understanding its hazard classifications, required personal protective gear (PPE), and recommended safe handling procedures. I aim to compile a detailed overview of what's crucial to know.

Analyzing Safety Risks

I'm now diving deep into the risks of this compound, specifically skin, eye, inhalation, and ingestion hazards, pulling info from safety data sheets and chemical databases. I'm focusing on making a structured guide.

Compiling Protective Gear Protocols

I'm now determining ideal protective gear, especially gloves, eye protection, and respiratory equipment, and the reasoning behind each. I aim to create a structured PPE guide with detailed recommendations.

Defining PPE Protocols

I'm currently focused on outlining the personal protective equipment (PPE) requirements for handling this compound. My goal is a comprehensive guide tailored for researchers, scientists, and drug development professionals. I'm prioritizing clarity and practical application of safety protocols.

Analyzing Search Results

I've just begun analyzing the search results. I'm focusing on identifying the specific hazards of this compound, particularly differentiating it from the more common L-Threonine. General results on chlorinated compounds and hazardous chemicals are also being reviewed to establish general safety principles. I've encountered some data related to pesticides, which may be helpful.

Developing Safety Protocols

I'm now integrating the findings from the search results to develop specific safety protocols. The lack of a dedicated SDS for this compound necessitates extrapolating from chlorinated compounds and general hazardous chemical guidelines. I'm focusing on creating a framework for hazard classification and risk assessment, drawing upon comparisons with L-Threonine and chlorinated pesticides to outline appropriate PPE. The results have highlighted the potential for skin, respiratory, and developmental hazards, so I must address those concerns.

Formulating PPE Guidance

I'm now formulating comprehensive PPE guidance. The goal is an authoritative resource for handling this compound, particularly addressing its uncharacterized toxicity. I am integrating the information gleaned from chlorinated compounds, and noting the stark contrast with L-Threonine. I'm focusing on creating an "always-on" protocol, which establishes a baseline that addresses respiratory, skin, and eye protection requirements, considering the lack of an SDS.

Developing Guide Structure

Defining Guide Structure

I'm now integrating all aspects of the guide and I'm nearing completion of the initial draft.

Developing Guide Details

I am now focusing on refining the guide's content and structure to ensure practicality and authority. I'm prioritizing clear explanations for each PPE recommendation, grounded in established laboratory safety principles. I'll include a data table and Graphviz diagram for visual clarity. I'll also ensure all aspects are integrated, with in-text citations and a full reference list.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.